E3 Ligase Ligand-linker Conjugate 176
Description
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Properties
Molecular Formula |
C19H25N5O2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-[1-methyl-6-[[(3R,4R)-3-methylpiperidin-4-yl]amino]indazol-3-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H25N5O2/c1-11-10-20-8-7-15(11)21-12-3-4-13-16(9-12)24(2)23-18(13)14-5-6-17(25)22-19(14)26/h3-4,9,11,14-15,20-21H,5-8,10H2,1-2H3,(H,22,25,26)/t11-,14?,15-/m1/s1 |
InChI Key |
MNPZAPDADSECML-KTZGRWMLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
E3 Ligase Ligand-Linker Conjugate 176 for BCL6 Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to BCL6 as a Therapeutic Target
Mechanism of Action: Targeted Protein Degradation
Targeted protein degradation utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[6] This is primarily achieved through the use of heterobifunctional molecules called PROTACs. A PROTAC consists of three components: a ligand that binds to the target protein (e.g., BCL6), a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon [CRBN] or Von Hippel-Lindau [VHL]), and a linker that connects the two ligands.[6][7]
By simultaneously binding to both the POI and the E3 ligase, the PROTAC forms a ternary complex, which brings the E3 ligase in close proximity to the target protein.[7] This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[6]
Figure 1: Mechanism of BCL6 Degradation via PROTAC Technology.
Quantitative Data on BCL6 Degraders
The following tables summarize key quantitative data for various reported BCL6 degraders. This data provides insights into their potency and efficacy in preclinical models.
Table 1: In Vitro Degradation and Antiproliferative Activity
| Compound | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | E3 Ligase Recruited | Reference |
| HSK-47977 | OCI-Ly7 | 0.29 | >90 | 5.72 | CRBN | [5] |
| ARVN-71228 | OCI-Ly1 | <1 | >95 | Not Reported | Not Specified | [8][9] |
| HSK43608 | OCI-Ly1 | <1 | >90 | Not Reported | CRBN (new generation IMiD) | [8] |
| ARV-393 | DLBCL/BL cell lines | <1 | Not Reported | <1 | Cereblon | [8] |
| DZ-837 | DLBCL cell lines | ~600 | Not Reported | Not Reported | Not Specified | [10] |
| BI-3802 | SU-DHL-4 | 20 | Not Reported | ≤3 (BCL6::BCOR TR-FRET) | Not a PROTAC (induces degradation) | [4] |
| AstraZeneca PROTAC | Not Specified | Not Reported | ~80 | 120 (FRET affinity) | Cereblon | [11] |
Table 2: In Vivo Efficacy of BCL6 Degraders
| Compound | Animal Model | Dosing | Outcome | Reference |
| HSK-47977 | OCI-Ly7 and Karpas-422 CDX mice | 1.5, 5, 10 mg/kg | Significant tumor volume reduction | [5] |
| HSK-47977 | Double-hit PDX model | 10, 30 mg/kg | Strong antitumor efficacy | [5] |
| CCT373566 | Lymphoma xenograft mouse model | Oral dosing | Modest in vivo efficacy | [12][13] |
| BMS-986458 | Xenograft models | Oral dosing | Sustained BCL6 degradation, tumor regression, prolonged survival | [2] |
Experimental Protocols
This section outlines general methodologies for key experiments involved in the characterization of BCL6 degraders.
Synthesis of BCL6 PROTACs
The synthesis of a BCL6 PROTAC, conceptually derived from a precursor like "E3 Ligase Ligand-linker Conjugate 176," involves the chemical conjugation of a BCL6 binding moiety to an E3 ligase ligand via a linker.
Figure 2: General Synthetic Workflow for a BCL6 PROTAC.
General Protocol:
-
Synthesis of Building Blocks: Synthesize or procure the BCL6 binder, the E3 ligase ligand, and a bifunctional linker with appropriate reactive groups (e.g., carboxylic acids, amines, alkynes, azides). "this compound" represents a pre-formed E3 ligase-linker moiety.[1]
-
Linker Attachment: Chemically attach the linker to either the BCL6 binder or the E3 ligase ligand. This often involves standard coupling reactions such as amide bond formation or click chemistry.
-
Final Conjugation: Couple the remaining free end of the linker to the other binding moiety to yield the final PROTAC molecule.
-
Purification and Characterization: Purify the final product using techniques like high-performance liquid chromatography (HPLC) and characterize its structure and purity using methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Cellular BCL6 Degradation Assay
This assay quantifies the ability of a compound to induce the degradation of BCL6 in a cellular context.
Protocol:
-
Cell Culture: Culture a relevant B-cell lymphoma cell line (e.g., OCI-Ly1, OCI-Ly7, SU-DHL-4) under standard conditions.
-
Compound Treatment: Seed the cells in multi-well plates and treat with a serial dilution of the test compound (BCL6 degrader) for a specified period (e.g., 4, 8, 16, 24 hours).[8] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for BCL6.
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities for BCL6 and the loading control. Normalize the BCL6 signal to the loading control for each sample. Calculate the percentage of BCL6 degradation relative to the vehicle control. Plot the percentage of degradation against the compound concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
In Vivo Efficacy Studies
These studies assess the anti-tumor activity of BCL6 degraders in animal models of B-cell lymphoma.
Protocol:
-
Xenograft Model Generation: Implant a human B-cell lymphoma cell line (e.g., OCI-Ly7) subcutaneously into immunocompromised mice.[5] Allow the tumors to grow to a palpable size.
-
Animal Randomization: Randomize the tumor-bearing mice into treatment and control groups.
-
Compound Administration: Administer the BCL6 degrader to the treatment group via a clinically relevant route (e.g., oral gavage).[5] Administer a vehicle control to the control group. Dosing can be performed on a set schedule (e.g., once daily).
-
Tumor Volume Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.
-
Pharmacodynamic (PD) Analysis (Optional): At the end of the study, or in a satellite group of animals, collect tumor tissue at various time points after the final dose to assess BCL6 protein levels by western blotting or immunohistochemistry to confirm target engagement and degradation in vivo.
-
Data Analysis: Plot the mean tumor volume over time for each group. Statistically compare the tumor growth between the treatment and control groups to determine the anti-tumor efficacy.
Signaling Pathways and Logical Relationships
The degradation of BCL6 leads to the de-repression of its target genes, which can reactivate cellular pathways that inhibit cancer cell growth and survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 3. Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. Selective BCL6 degrader for B-cell malignancies exhibits robust preclinical activity | BioWorld [bioworld.com]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting BCL6 in DLBCL: The Impact of PROTAC Degraders in Preclinical Studies [synapse.patsnap.com]
- 10. Discovery of novel BCL6-Targeting PROTACs with effective antitumor activities against DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BCL6 PROTAC [openinnovation.astrazeneca.com]
- 12. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Key Intermediates in the Synthesis of BMS-986458: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Synthesis Strategy: A Modular Approach
The synthesis of BMS-986458 follows a modular design, a common strategy for constructing heterobifunctional molecules. This approach involves the separate synthesis of three key components:
-
The BCL6 Ligand: A moiety designed to bind with high affinity and selectivity to the BCL6 protein.
-
The E3 Ligase Ligand: A molecule that recruits the CRBN E3 ubiquitin ligase.
-
The Linker: A chemical scaffold that connects the BCL6 and E3 ligase ligands, optimized for length and flexibility to promote the formation of a stable ternary complex (BCL6-BMS-986458-CRBN).
The final assembly of BMS-986458 involves the covalent linkage of these three modules. The term "conjugate" in this context likely refers to a pre-formed fragment where either the BCL6 ligand is attached to the linker, or the E3 ligase ligand is attached to the linker, prior to the final coupling step.
Experimental Protocols and Key Reactions
Key Reaction Types:
-
Suzuki-Miyaura Coupling: Utilized for the formation of carbon-carbon bonds, likely in the synthesis of the bi-aryl structures present in the BCL6 ligand.
-
Buchwald-Hartwig Amination: Employed for the formation of carbon-nitrogen bonds, a crucial step in assembling the various nitrogen-containing heterocyclic cores of the molecule.
-
Amide Bond Formation: A fundamental reaction for connecting the linker to the BCL6 and E3 ligase ligands.
Illustrative Synthetic Workflow:
The following diagram outlines a plausible high-level workflow for the synthesis of BMS-986458, highlighting the convergence of the key molecular fragments.
References
An In-depth Technical Guide to the Mechanism of Action of E3 Ligase Ligand-linker Conjugate 176
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action of E3 Ligase Ligand-linker Conjugate 176. This conjugate is a critical building block in the synthesis of BMS-986458, a potent and selective Proteolysis Targeting Chimera (PROTAC). BMS-986458 is designed to induce the degradation of the B-cell lymphoma 6 (BCL6) protein by co-opting the Cereblon (CRBN) E3 ubiquitin ligase. This guide will delve into the molecular interactions, signaling pathways, and experimental methodologies used to characterize this system, presenting a valuable resource for researchers in targeted protein degradation and drug discovery.
Introduction to this compound and BMS-986458
This compound serves as a precursor to BMS-986458, a heterobifunctional PROTAC molecule. Conjugate 176 itself comprises a ligand for the E3 ubiquitin ligase Cereblon (CRBN) connected to a chemical linker. When conjugated with a BCL6-binding ligand, it forms the complete PROTAC, BMS-986458.
BMS-986458 is under investigation for the treatment of relapsed/refractory non-Hodgkin's lymphoma. Its mechanism of action relies on the principles of targeted protein degradation, a novel therapeutic modality that offers the potential to eliminate disease-causing proteins rather than merely inhibiting their function.
Core Mechanism of Action
The fundamental mechanism of action of BMS-986458, and by extension the role of Conjugate 176, is to induce the proximity between the target protein, BCL6, and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BCL6.
Ternary Complex Formation
The process is initiated by the formation of a ternary complex consisting of BCL6, BMS-986458, and the CRBN E3 ligase complex (specifically, the CRL4-CRBN complex). The BCL6-binding moiety of BMS-986458 engages with the BCL6 protein, while the CRBN-binding moiety, provided by Conjugate 176, simultaneously binds to the CRBN E3 ligase. This proximity is the critical event that triggers the subsequent steps.
Ubiquitination of BCL6
Once the ternary complex is formed, the E3 ligase activity of the CRL4-CRBN complex is directed towards BCL6. This results in the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the BCL6 protein. The formation of a polyubiquitin (B1169507) chain acts as a molecular "tag" for degradation.
Proteasomal Degradation
The polyubiquitinated BCL6 protein is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades BCL6 into small peptides, effectively eliminating it from the cell. The BMS-986458 molecule is then released and can participate in further cycles of BCL6 degradation, acting in a catalytic manner.
Signaling Pathway
The degradation of BCL6, a key transcriptional repressor, leads to the de-repression of its target genes. This has significant downstream effects on cellular signaling pathways, ultimately impacting cell cycle progression and survival in B-cell lymphomas.
BMS-986458 mediated BCL6 degradation pathway.
Quantitative Data
The efficacy and potency of BMS-986458 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: BCL6 Degradation Efficacy of BMS-986458 in B-cell Lymphoma Cell Lines
| Cell Line | DC50 (nM) | Dmax (%) | Assay Type |
| SU-DHL-4 | 2 | >90 | HiBiT Assay |
| OCI-LY-1 | 0.2 | >90 | HiBiT Assay |
| WSU-DLCL-2 | 0.11 | >90 | Western Blot |
| OCI-LY-1 | 0.14 | >90 | Western Blot |
Table 2: Anti-proliferative Activity of BMS-986458
| Cell Line | IC50 (nM) |
| OCI-LY-1 | 1.2 |
Experimental Protocols
The characterization of this compound and the resulting PROTAC, BMS-986458, relies on a suite of specialized biochemical and cellular assays. Below are detailed methodologies for key experiments.
BCL6 Degradation Assay (HiBiT-based)
This assay provides a quantitative measurement of BCL6 protein levels in live cells.
Workflow for HiBiT-based BCL6 degradation assay.
Methodology:
-
Cell Culture: Culture a cell line (e.g., SU-DHL-4) endogenously expressing a HiBiT tag fused to the BCL6 protein.
-
Cell Seeding: Seed the cells into 96- or 384-well white, clear-bottom assay plates at a density optimized for the cell line and assay duration.
-
Compound Treatment: Prepare serial dilutions of BMS-986458 in appropriate cell culture medium. Add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
-
Lysis and Detection: Prepare a lytic detection reagent containing LgBiT protein and a luciferase substrate. Add the reagent to each well and incubate at room temperature for 10-15 minutes to ensure complete cell lysis and signal stabilization.
-
Luminescence Measurement: Measure the luminescent signal using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized values against the logarithm of the BMS-986458 concentration and fit the data to a four-parameter logistic model to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation).
Cereblon (CRBN) Binding Assay (TR-FRET)
This competitive binding assay measures the affinity of the CRBN ligand component of Conjugate 176 for the CRBN protein.
Methodology:
-
Reagent Preparation: Prepare solutions of a fluorescently labeled CRBN ligand (tracer), a terbium-labeled anti-tag antibody (e.g., anti-GST if using a GST-tagged CRBN), and the purified CRBN protein.
-
Compound Dilution: Prepare serial dilutions of the test compound (in this case, the CRBN-binding moiety of Conjugate 176 or BMS-986458).
-
Assay Plate Preparation: Add the compound dilutions, followed by the CRBN protein, to the wells of a low-volume 384-well plate.
-
Detection Reagent Addition: Add a pre-mixed solution of the fluorescent tracer and the anti-tag antibody to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
TR-FRET Measurement: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the compound concentration and fit the data to determine the IC50 value, which can be converted to a binding affinity (Ki) using the Cheng-Prusoff equation.
Western Blotting for BCL6 Degradation
This semi-quantitative method provides visual confirmation of BCL6 degradation.
Methodology:
-
Cell Treatment and Lysis: Treat cells with various concentrations of BMS-986458 for a set time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein onto a polyacrylamide gel. Separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for BCL6, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the BCL6 signal to the loading control to determine the relative decrease in BCL6 protein levels.
Conclusion
This compound is an integral component of the BCL6-degrading PROTAC, BMS-986458. The mechanism of action, centered on the induced proximity of BCL6 to the CRBN E3 ligase, represents a powerful strategy for the targeted elimination of this oncoprotein. The in-depth understanding of its molecular interactions and the application of robust experimental methodologies are crucial for the continued development and optimization of this and other targeted protein degraders. This guide provides a foundational resource for researchers aiming to explore and contribute to this exciting field of therapeutics.
Understanding the structure of E3 Ligase Ligand-linker Conjugate 176
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and biological relevance of E3 Ligase Ligand-linker Conjugate 176, a key intermediate in the development of the clinical-stage B-cell lymphoma 6 (BCL6) protein degrader, BMS-986458.
Core Structure and Chemical Identity
This compound is a synthetic molecule designed to function as a building block in the creation of Proteolysis Targeting Chimeras (PROTACs). It comprises a ligand that binds to an E3 ubiquitin ligase and a linker moiety. Its specific chemical identity is defined by its role as a precursor in the synthesis of BMS-986458, a potent and selective BCL6 degrader. The conjugate's CAS number is 3005273-99-1.
The precise chemical structure of this compound is that of a cereblon (CRBN) E3 ligase ligand connected to a linker, which is then coupled to a BCL6-targeting ligand to form the final PROTAC, BMS-986458. Analysis of the synthesis of BMS-986458 reveals that Conjugate 176 is the portion of the molecule containing the CRBN ligand and the linker, prepared to react with the BCL6 ligand.
Role in the Synthesis of BMS-986458
The general synthetic workflow for creating BMS-986458, and thus the context for Conjugate 176, is outlined below.
Biological Activity and Preclinical Data of the Resulting PROTAC (BMS-986458)
While this compound is an intermediate and not intended for direct biological application, its structure is integral to the potent and selective activity of the final product, BMS-986458. The following tables summarize the key preclinical data for BMS-986458, which is a direct consequence of the properties endowed by its constituent parts, including Conjugate 176.
In Vitro Degradation and Antiproliferative Activity
BMS-986458 induces the degradation of BCL6 and exhibits potent antiproliferative effects in B-cell lymphoma cell lines.[2]
| Parameter | Cell Line | Value (nM) |
| DC50 (BCL6 Degradation) | WSU-DLCL-2 | 0.11 |
| OCI-LY-1 | 0.14 | |
| IC50 (Antiproliferation) | OCI-LY-1 | 1.2 |
| EC50 (BCL6 Degradation - HiBiT Assay) | SU-DHL-4 | 2 |
| OCI-LY-1 | 0.2 |
In Vivo Efficacy in Xenograft Models
Oral administration of BMS-986458 leads to dose-dependent BCL6 degradation and tumor growth suppression in mouse xenograft models of B-cell lymphoma.[2]
| Model | Dosing Regimen | Outcome |
| OCI-LY-1 Subcutaneous Xenograft | 30, 60, and 120 mg/kg q.d. (oral) | Dose-dependent BCL6 degradation and tumor growth suppression. |
Pharmacokinetic Properties
BMS-986458 demonstrates favorable oral pharmacokinetic properties across multiple species.[2]
| Species | Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | AUC24h (µM·h) | Oral Bioavailability (%) |
| Mouse | 3 | Oral | 24.9 | 0.5 | 75.6 | 53 |
| Rat | 3 | Oral | 9.49 | 2.33 | 44.6 | ~100 |
| Dog | 3 | Oral | 15.1 | 2 | 72.2 | 67 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of the final PROTAC molecule, BMS-986458, which relies on the structural components of this compound.
BCL6 Degradation Assay (DC50 Determination)
This protocol describes a method for quantifying the potency of a degrader in reducing the cellular levels of the target protein.
Cell Proliferation Assay (IC50 Determination)
This protocol outlines the steps to measure the effect of a compound on cell viability and determine its inhibitory concentration.
In Vivo Xenograft Model Efficacy Study
This protocol provides a general framework for assessing the anti-tumor activity of a compound in a preclinical animal model.
Signaling Pathway
This compound is a component of BMS-986458, a PROTAC that hijacks the ubiquitin-proteasome system to induce the degradation of the BCL6 oncoprotein. The mechanism of action is initiated by the formation of a ternary complex between BCL6, BMS-986458, and the CRBN E3 ligase.
References
Cereblon E3 ligase recruitment by Conjugate 176-derived PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The PROTAC Revolution and the Role of Cereblon
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery, offering the ability to target and eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[3][4]
A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[3][5]
Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex, is one of the most widely utilized E3 ligases in PROTAC design.[2][6] Ligands for Cereblon are often derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[6][7] The recruitment of Cereblon by PROTACs has proven to be a highly effective strategy for degrading a wide range of therapeutic targets.
This technical guide provides an in-depth overview of the core principles and methodologies involved in the development and evaluation of Cereblon-recruiting PROTACs. While specific data for a proprietary "Conjugate 176" is not publicly available, this guide will utilize a well-characterized, representative PROTAC as a case study to illustrate the key concepts and experimental approaches.
Quantitative Data Summary
The efficacy of a PROTAC is determined by several key quantitative parameters, including its binding affinity to both the target protein and the E3 ligase, and its ability to induce degradation of the target protein. The following tables summarize representative quantitative data for a hypothetical Cereblon-recruiting PROTAC targeting a protein of interest (POI).
| Parameter | Value | Method | Reference |
| Binding Affinity to POI (IC50) | 50 nM | TR-FRET Assay | [8] |
| Binding Affinity to Cereblon (IC50) | 250 nM | Competitive Binding Assay | [9] |
Table 1: Representative Binding Affinities of a PROTAC. IC50 values indicate the concentration of the PROTAC required to inhibit 50% of the binding of a fluorescent tracer to the target protein or Cereblon.
| Cell Line | DC50 | Dmax | Time Point | Reference |
| Cancer Cell Line A | 10 nM | >90% | 24 hours | [10][11] |
| Cancer Cell Line B | 25 nM | ~85% | 24 hours | [10][11] |
Table 2: Representative Degradation Efficacy of a PROTAC. DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein, and Dmax is the maximum percentage of degradation achieved.
| Cell Line | IC50 | Assay | Reference |
| Cancer Cell Line A | 100 nM | CellTiter-Glo | [12] |
| Cancer Cell Line B | 150 nM | MTT Assay | [11] |
Table 3: Representative Cellular Activity of a PROTAC. IC50 values represent the concentration of the PROTAC that inhibits 50% of cell viability or proliferation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Cereblon-recruiting PROTACs.
Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the binding affinity of the PROTAC to the Cereblon E3 ligase complex.[9]
Materials:
-
His-tagged CRBN/DDB1 complex
-
Tb-anti-His antibody (donor fluorophore)
-
Fluorescently labeled tracer ligand for Cereblon (e.g., a derivative of thalidomide) (acceptor fluorophore)
-
Test PROTAC compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well microplates
Protocol:
-
Prepare serial dilutions of the test PROTAC compound in assay buffer.
-
Add a constant concentration of the His-CRBN/DDB1 complex and the Tb-anti-His antibody to the wells of the microplate.
-
Add the fluorescent tracer ligand to the wells.
-
Add the serially diluted test PROTAC compound or vehicle control (e.g., DMSO) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation (e.g., 340 nm) and emission (e.g., 620 nm for the donor and 665 nm for the acceptor) wavelengths.
-
The decrease in the FRET signal, as the test compound competes with the fluorescent tracer for binding to Cereblon, is plotted against the concentration of the test compound to determine the IC50 value.[9]
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the degradation of the target protein induced by the PROTAC.[11]
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the PROTAC compound or vehicle control for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody against the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[11]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of the PROTAC on the viability of cancer cells.[12]
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in a 96-well opaque-walled microplate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the PROTAC compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the PROTAC concentration to determine the IC50 value.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key aspects of Cereblon-recruiting PROTACs.
References
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Unraveling the Core of Targeted Protein Degradation: A Technical Guide to an E3 Ligase Ligand-Linker Conjugate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and development of a pivotal component in the field of targeted protein degradation: the E3 ligase ligand-linker conjugate. While the specific entity "E3 Ligase Ligand-linker Conjugate 176" has been identified as a precursor in the synthesis of the BCL6-targeting PROTAC BMS-986458, publicly available data on its detailed discovery and development is limited. To provide a comprehensive and technically rich resource, this guide will focus on a well-characterized and clinically significant analogue: the cereblon (CRBN) E3 ligase ligand-linker conjugate that forms the backbone of bavdegalutamide (B8270050) (ARV-110) , a first-in-class androgen receptor (AR) targeting PROTAC that has advanced to clinical trials.
Introduction to PROTACs and the Role of the E3 Ligase Ligand-Linker Conjugate
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
The E3 ligase ligand-linker conjugate is the foundational scaffold of a PROTAC, responsible for engaging the UPS machinery. The choice of E3 ligase ligand determines which of the over 600 human E3 ligases is hijacked, while the linker's length, composition, and attachment points are critical for optimizing the formation of a stable and productive ternary complex between the POI and the E3 ligase.
The Cereblon E3 Ligase Ligand of Bavdegalutamide (ARV-110)
Bavdegalutamide (ARV-110) is a potent and selective degrader of the androgen receptor (AR), a key driver of prostate cancer.[1] It utilizes a derivative of thalidomide (B1683933) as its E3 ligase ligand to recruit the cereblon (CRBN) E3 ubiquitin ligase.[2] CRBN is a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[3] The thalidomide-based ligand binds to a specific pocket in CRBN, effectively co-opting its activity towards the AR, which is brought into proximity by the other end of the PROTAC molecule.[3]
Quantitative Data Summary
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key quantitative metrics include the DC50 (the concentration required to degrade 50% of the target protein) and the Dmax (the maximum percentage of degradation achieved). For bavdegalutamide (ARV-110), the following preclinical data highlights its potency.
| Parameter | Cell Line | Value | Description | Reference(s) |
| DC50 | LNCaP | ~1 nM | Half-maximal degradation concentration of Androgen Receptor. | [2] |
| DC50 | VCaP | ~1 nM | Half-maximal degradation concentration of Androgen Receptor. | [4] |
| IC50 | VCaP | 0.86 µM | Half-maximal inhibitory concentration for cell proliferation. | [5] |
| Tumor Growth Inhibition (TGI) | VCaP Xenograft | 101% (1 mg/kg) | In vivo efficacy in a mouse model. | [6] |
| Tumor Growth Inhibition (TGI) | VCaP Xenograft | 109% (3 mg/kg) | In vivo efficacy in a mouse model. | [6] |
Experimental Protocols
The development and characterization of an E3 ligase ligand-linker conjugate and the resulting PROTAC involve a series of key experiments. Below are detailed methodologies for assays used to evaluate bavdegalutamide (ARV-110).
Western Blot for Androgen Receptor Degradation
This is a fundamental assay to quantify the reduction in the target protein levels.
Materials:
-
Prostate cancer cell lines (e.g., VCaP, LNCaP)
-
Complete cell culture medium
-
Bavdegalutamide (ARV-110) stock solution in DMSO
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against Androgen Receptor
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a dose-response of bavdegalutamide (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 16-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against AR and a loading control overnight.
-
Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies, and visualize using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the percentage of AR degradation relative to the vehicle control.
Cell Proliferation Assay
This assay assesses the functional consequence of target protein degradation on cancer cell growth.
Materials:
-
Prostate cancer cell lines
-
96-well plates
-
Bavdegalutamide (ARV-110)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Cell Seeding: Seed cells in 96-well plates and allow them to adhere.
-
Treatment: Treat cells with a serial dilution of bavdegalutamide for a period relevant to the cell doubling time (e.g., 72-120 hours).
-
Assay: Add CellTiter-Glo® reagent to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.
-
Detection: Measure luminescence using a plate reader.
-
Analysis: Calculate the IC50 value by plotting the luminescence signal against the log of the bavdegalutamide concentration.
In Vivo Xenograft Model
This experiment evaluates the anti-tumor efficacy of the PROTAC in a living organism.
Materials:
-
Immunocompromised mice (e.g., SCID)
-
VCaP prostate cancer cells
-
Bavdegalutamide (ARV-110) formulated for oral administration
-
Vehicle control
Procedure:
-
Tumor Implantation: Subcutaneously implant VCaP cells into the flanks of the mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer bavdegalutamide orally, once daily, at various doses (e.g., 1, 3, 10 mg/kg).
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for AR degradation).
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizations of Key Processes
Signaling Pathway: Androgen Receptor Activation
Caption: Simplified signaling pathway of androgen receptor activation.
Experimental Workflow: PROTAC Characterization
Caption: General experimental workflow for PROTAC discovery and development.
Logical Relationship: PROTAC Mechanism of Action
Caption: Mechanism of action for an androgen receptor-targeting PROTAC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2025年PROTAC®新药研发迎进展,这些癌症患者迎新曙光丨同行致远 [phirda.com]
- 4. BMS-986458 |CAS 3005272-36-3|DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
BCL6 as a target for PROTACs using Conjugate 176
Introduction
The B-cell lymphoma 6 (BCL6) protein is a master transcriptional repressor crucial for the formation of germinal centers (GCs) and the development of mature B cells.[1] Its dysregulation is a key driver in several hematological malignancies, particularly diffuse large B-cell lymphoma (DLBCL), making it a compelling therapeutic target.[2][3] Traditional small-molecule inhibitors of BCL6 have shown limited clinical efficacy.[4] Proteolysis-targeting chimeras (PROTACs) offer a novel and potent alternative by inducing the targeted degradation of the BCL6 protein through the ubiquitin-proteasome system.[4]
This technical guide provides an in-depth overview of the targeting of BCL6 using PROTACs. While the specific "Conjugate 176" was not identified in publicly available literature, this guide will focus on well-characterized BCL6 PROTACs to illustrate the core principles, present key data, and detail relevant experimental protocols.
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (in this case, BCL6), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[6] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule.[7]
Key BCL6 PROTACs and Quantitative Data
Several potent and selective BCL6 PROTACs have been developed. These molecules typically utilize ligands for the E3 ligases Cereblon (CRBN) or von Hippel-Lindau (VHL).[8][9] Below is a summary of the in vitro performance of some notable BCL6 PROTACs.
| Compound | E3 Ligase Ligand | Target Ligand Scaffold | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| A19 | Thalidomide (CRBN) | BI3802 derivative | OCI-LY1 | 0.034 | >99 | 12.78 | [5] |
| HT | 0.096 | >99 | 36.30 | [5] | |||
| A15 | Thalidomide (CRBN) | BI3802 derivative | OCI-LY1 | 0.029 | >99 | 5.48 | [5] |
| DZ-837 | Not Specified | N-phenyl-4-pyrimidinamine | SU-DHL-4 | 676.1 | >90 | Not Reported | [2][3] |
| DOHH2 | 557.7 | >90 | Not Reported | [3] | |||
| ARVN-71228 | Not Specified | Not Specified | OCI-Ly1 | <1 | >95 | Not Reported | [10] |
| BCL6 PROTAC 1 | Thalidomide (CRBN) | Not Specified | OCI-Ly1 | Not Reported | Not Reported | 8800 (reporter assay) | [11] |
DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of degradation. IC50: Concentration for 50% inhibition of cell viability.
BCL6 Signaling Pathway
BCL6 acts as a transcriptional repressor for a multitude of genes involved in cell cycle control, apoptosis, and B-cell differentiation.[1] Its expression and activity are tightly regulated by upstream signaling pathways, such as the B-cell receptor (BCR) and CD40 signaling pathways.[1] The degradation of BCL6 by PROTACs leads to the de-repression of its target genes, which can induce cell cycle arrest and apoptosis in BCL6-dependent cancer cells.[3]
Experimental Protocols
The characterization of BCL6 PROTACs involves a series of in vitro assays to determine their degradation efficiency, binding affinity, and cellular effects.
Western Blotting for BCL6 Degradation
This is the most common method to quantify the degradation of BCL6.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment: Seed DLBCL cell lines (e.g., OCI-LY1, HT, SU-DHL-4) in 6-well plates.[5] Treat the cells with a dose-response range of the BCL6 PROTAC for a predetermined time (e.g., 24 hours).[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel.[12] After electrophoresis, transfer the proteins to a PVDF membrane.[12]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12] Incubate the membrane with a primary antibody against BCL6 overnight at 4°C.[5] Also, probe for a loading control protein (e.g., β-actin or GAPDH).[5]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12] Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Analysis: Quantify the band intensities using software like ImageJ.[5] Normalize the BCL6 signal to the loading control to determine the percentage of remaining BCL6 protein relative to a vehicle-treated control. The DC50 and Dmax values can be calculated from the dose-response curve.[13]
Cell Viability Assays
These assays measure the anti-proliferative effect of BCL6 degradation.
Protocol (using a reagent like CellTiter-Glo® or CCK-8):
-
Cell Seeding: Seed DLBCL cells in 96-well plates at an appropriate density.
-
Treatment: Treat the cells with a serial dilution of the BCL6 PROTAC.
-
Incubation: Incubate the plates for an extended period, typically 5-7 days, to observe anti-proliferative effects.[5]
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence (for CellTiter-Glo®) or absorbance (for CCK-8) using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot the results to determine the IC50 value.[5]
Binding Affinity Assays
Various biophysical assays can be used to measure the binding of the PROTAC to BCL6 and the E3 ligase.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay is commonly used to measure the binding affinity of the PROTAC to the BCL6 BTB domain.[14] It typically involves a labeled BCL6 protein and a labeled peptide that binds to the same site as the PROTAC's warhead. The displacement of the peptide by the PROTAC results in a loss of FRET signal.
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics (kon and koff) and affinity (KD) of the PROTAC for both BCL6 and the E3 ligase. This involves immobilizing one of the proteins on a sensor chip and flowing the PROTAC over the surface.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding of the PROTAC to the target protein, providing a complete thermodynamic profile of the interaction.
Conclusion
The targeted degradation of BCL6 using PROTACs represents a promising therapeutic strategy for DLBCL and other B-cell malignancies. The development of highly potent and selective degraders like A19 and ARVN-71228 underscores the potential of this approach.[5][10] The technical guide provided here outlines the fundamental principles, key data, and essential experimental protocols for researchers and drug developers in this field. Future work will likely focus on optimizing the pharmacokinetic properties of BCL6 PROTACs to enhance their in vivo efficacy and clinical translatability.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Discovery of novel BCL6-Targeting PROTACs with effective antitumor activities against DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BCL6-targeting PROTAC for diffuse large B-cell lymphoma | BioWorld [bioworld.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. portlandpress.com [portlandpress.com]
- 8. BCL6 PROTAC [openinnovation.astrazeneca.com]
- 9. Development of a Novel B-Cell Lymphoma 6 (BCL6) PROTAC To Provide Insight into Small Molecule Targeting of BCL6. | Broad Institute [broadinstitute.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bio-rad.com [bio-rad.com]
- 13. researchgate.net [researchgate.net]
- 14. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Chemical Properties of E3 Ligase Ligand-linker Conjugate 176
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand-linker Conjugate 176 is a key synthetic intermediate used in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. Specifically, it serves as a precursor for the synthesis of BMS-986458, a clinical-stage BCL6 (B-cell lymphoma 6) degrader. This document provides a comprehensive overview of the known chemical properties and the broader functional context of this conjugate.
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound represents a pre-formed fragment containing the E3 ligase ligand and the linker, designed for efficient coupling to a target protein ligand.
Chemical Properties
Detailed quantitative chemical data for this compound is not extensively available in the public domain, likely due to its nature as a proprietary commercial reagent. However, based on its intended use and the available information, the following qualitative properties can be inferred. The conjugate is identified by the Chemical Abstracts Service (CAS) number 3005273-99-1 .
Table 1: Summary of Known Chemical Identifiers for this compound
| Property | Value |
| Product Name | This compound |
| CAS Number | 3005273-99-1 |
| Supplier Catalog No. | HY-172739 (MedChemExpress) |
Note: Quantitative data such as molecular weight, formula, solubility, and stability are not publicly available.
Role in PROTAC Synthesis and Mechanism
This compound is a critical building block in the modular synthesis of the BCL6 degrader, BMS-986458. The general workflow for utilizing such a conjugate in PROTAC development is outlined below.
Experimental Workflow: PROTAC Synthesis
The synthesis of a PROTAC using a pre-formed E3 ligase ligand-linker conjugate typically involves the chemical coupling of this conjugate to a ligand for the target protein of interest. This streamlined approach simplifies the synthetic process by providing a ready-to-use E3 ligase recruiting moiety with an appropriate linker for conjugation.
Caption: General workflow for PROTAC synthesis.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Once synthesized, the resulting PROTAC, such as BMS-986458, engages in a catalytic cycle to induce the degradation of the target protein. This process involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are proprietary and not publicly available. The synthesis of the final PROTAC, BMS-986458, would involve a coupling reaction between Conjugate 176 and a suitable BCL6 ligand. The specific reaction conditions (solvent, temperature, catalyst, and purification methods) would be dependent on the reactive functionalities present on both molecules. Researchers utilizing this conjugate would typically follow standard organic chemistry coupling methodologies, such as amide bond formation or click chemistry, depending on the linker's terminal group.
Conclusion
This compound is a specialized chemical tool that plays a crucial role in the efficient synthesis of the clinical-stage BCL6-degrading PROTAC, BMS-986458. While specific quantitative chemical data is not widely accessible, its function and importance in the field of targeted protein degradation are well-established. This guide provides a foundational understanding of its context, intended use, and the broader biological and chemical principles it operates within, serving as a valuable resource for professionals in drug discovery and development.
Methodological & Application
Application Note: Synthesis and Characterization of BMS-986458, a BCL6-Targeting PROTAC, Utilizing a Modular Synthetic Approach
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for the synthesis of BMS-986458, a potent and selective B-cell lymphoma 6 (BCL6) protein degrader, intended for researchers in drug development and chemical biology. The synthesis is based on a modular strategy involving the coupling of key intermediates. For the purpose of this protocol, we will refer to the pre-linked BCL6 ligand and linker as Conjugate 176 . The final synthetic step involves the conjugation of this intermediate with the cereblon (CRBN) E3 ligase ligand. Additionally, this note outlines the mechanism of action of BMS-986458 and provides protocols for its biological characterization.
Introduction
Synthesis of BMS-986458
2.1. Synthetic Workflow
The overall synthetic strategy is depicted below. This workflow illustrates the modular nature of the synthesis, culminating in the final product, BMS-986458.
2.2. Experimental Protocol: Final Coupling Step
This protocol describes the amide bond formation between the carboxylic acid-terminated Conjugate 176 and the amine-functionalized CRBN ligand.
Materials:
-
Conjugate 176 (assuming a carboxylic acid functional group for coupling)
-
Amine-functionalized CRBN Ligand (e.g., a derivative of pomalidomide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxymethylene)-trimethyl-ammonium hexafluorophosphate (B91526) (HBTU)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of Conjugate 176 (1.0 eq) in anhydrous DMF (0.1 M) under a nitrogen atmosphere, add the amine-functionalized CRBN Ligand (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HBTU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of methanol (B129727) in DCM to afford BMS-986458.
2.3. Characterization and Data
The final product should be characterized by standard analytical techniques. Expected data are summarized below.
| Parameter | Expected Result |
| Purity (HPLC) | >98% |
| Yield | 60-75% |
| ¹H NMR | Consistent with the structure of BMS-986458 |
| Mass Spectrometry | [M+H]⁺ calculated and found values should correspond |
Mechanism of Action: BCL6 Degradation
BMS-986458 functions by inducing the proximity of BCL6 to the CRBN E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BCL6 by the proteasome.[2][6][7] This targeted degradation results in the modulation of genes regulated by BCL6, including those involved in cell cycle control and apoptosis, ultimately leading to anti-tumor effects in B-cell malignancies.[6][7] An important consequence of BCL6 degradation is the upregulation of CD20 expression, which may enhance the efficacy of anti-CD20 therapies.[6][7]
Biological Evaluation Protocol: In-Vitro BCL6 Degradation Assay
This protocol describes a Western blot-based assay to quantify the degradation of BCL6 in a relevant cancer cell line (e.g., a diffuse large B-cell lymphoma cell line) upon treatment with BMS-986458.
Materials:
-
DLBCL cell line (e.g., OCI-Ly1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
BMS-986458 stock solution in DMSO
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BCL6, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed DLBCL cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of BMS-986458 (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control for 24 hours.
-
Harvest the cells and lyse them in RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BCL6 and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify the band intensities and normalize the BCL6 signal to the GAPDH signal.
4.1. Expected Results and Data Presentation
The results of the Western blot can be used to determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ) of BCL6.
| Compound | DC₅₀ (nM) | Dₘₐₓ (%) |
| BMS-986458 | 1-10 | >90 |
| Vehicle | N/A | 0 |
Conclusion
The synthetic protocol outlined provides a plausible and efficient method for the final-stage synthesis of BMS-986458, leveraging a modular approach common in PROTAC development. The biological evaluation methods described are standard procedures to confirm the on-target activity of the synthesized compound. This application note serves as a comprehensive guide for researchers working on the synthesis and characterization of targeted protein degraders.
References
- 1. mskcc.org [mskcc.org]
- 2. Facebook [cancer.gov]
- 3. BMS-986458: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - American Chemical Society [acs.digitellinc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 6. BMS-986458 a Potential First-in-Class, Highly Selective, Potent and Well Tolerated BCL6 Ligand Directed Degrader (LDD) Demonstrates Multi-Modal Anti-Tumor Efficacy for the Treatment of B-Cell Non-Hodgkin's Lymphoma | Blood | American Society of Hematology [ashpublications.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for BCL6 Degradation Assays with BMS-986458
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action of BMS-986458
BMS-986458 is a heterobifunctional molecule that acts as a "molecular glue" to bring the BCL6 protein and the E3 ubiquitin ligase substrate receptor cereblon (CRBN) into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to BCL6, marking it for degradation by the proteasome.[4][6] The degradation of BCL6 leads to the de-repression of its target genes, which are involved in critical cellular processes such as cell cycle arrest, DNA damage response, and apoptosis, ultimately leading to the inhibition of tumor cell growth.[1][2][7]
Figure 1: Mechanism of BMS-986458-mediated BCL6 degradation.
Data Presentation
The following tables summarize the in vitro and in vivo preclinical data for BMS-986458, demonstrating its potency and efficacy in degrading BCL6 and inhibiting the proliferation of lymphoma cell lines.
Table 1: In Vitro Activity of BMS-986458 in NHL Cell Lines [8]
| Cell Line | Assay Type | Metric | Value (nM) |
| SU-DHL-4 | BCL6 Degradation | EC50 | 2 |
| OCI-LY-1 | BCL6 Degradation | EC50 | 0.2 |
| WSU-DLCL-2 | BCL6 Degradation | DC50 | 0.11 |
| OCI-LY-1 | BCL6 Degradation | DC50 | 0.14 |
| OCI-LY-1 | Antiproliferation | IC50 | 1.2 |
Table 2: In Vivo Efficacy of BMS-986458 in an OCI-LY-1 Xenograft Model [8]
| Treatment Group (Oral, q.d.) | Tumor Growth Inhibition |
| 30 mg/kg | Dose-dependent |
| 60 mg/kg | Dose-dependent |
| 120 mg/kg | Dose-dependent |
Experimental Protocols
The following protocols provide a framework for assessing the activity of BMS-986458. It is recommended that researchers optimize these protocols for their specific experimental conditions.
Figure 2: General experimental workflow for BCL6 degradation assays.
Cell Viability Assay
This protocol is for determining the effect of BMS-986458 on the viability of lymphoma cell lines using a tetrazolium-based (MTS) assay.
Materials:
-
Lymphoma cell lines (e.g., OCI-LY-1, SU-DHL-4)
-
RPMI-1640 medium with 10% FBS
-
BMS-986458
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of BMS-986458 in culture medium.
-
Add 100 µL of the BMS-986458 dilutions to the appropriate wells. Include a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for BCL6 Degradation
This protocol is to assess the dose- and time-dependent degradation of BCL6 protein following treatment with BMS-986458.
Materials:
-
Lymphoma cell lines
-
BMS-986458
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-BCL6, Rabbit anti-CRBN, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with various concentrations of BMS-986458 for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Harvest and lyse the cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize BCL6 levels to the loading control.
Co-Immunoprecipitation (Co-IP) for BCL6-CRBN Interaction
This protocol is to demonstrate the BMS-986458-induced interaction between BCL6 and CRBN.
Materials:
-
Lymphoma cell lines
-
BMS-986458 and MG132 (proteasome inhibitor)
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40 with protease inhibitors)
-
Primary antibodies: Rabbit anti-BCL6 for immunoprecipitation, Mouse anti-CRBN for detection
-
Protein A/G magnetic beads
-
Elution buffer
-
Western blot reagents (as listed above)
Procedure:
-
Treat cells with BMS-986458 and MG132 (to prevent degradation of the complex) for 4-6 hours.
-
Lyse cells in Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with magnetic beads for 1 hour.
-
Incubate the pre-cleared lysate with the anti-BCL6 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with Co-IP lysis buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by western blotting using antibodies against BCL6 and CRBN.
Real-Time Quantitative PCR (RT-qPCR) for BCL6 mRNA Levels
This protocol is to determine if the effect of BMS-986458 is at the protein level (degradation) rather than at the transcriptional level.
Materials:
-
Lymphoma cell lines
-
BMS-986458
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
RT-qPCR instrument
-
Primers for BCL6 and housekeeping genes (e.g., GAPDH, ACTB)
Procedure:
-
Treat cells with BMS-986458 as for the western blot experiment.
-
Extract total RNA from the cells.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform RT-qPCR using primers for BCL6 and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative expression of BCL6 mRNA, normalized to the housekeeping genes.
BCL6 Signaling Pathways
BCL6 acts as a transcriptional repressor for a multitude of genes involved in key cellular pathways that are critical for the survival and proliferation of lymphoma cells.[1][2][3] By degrading BCL6, BMS-986458 de-represses these target genes, leading to anti-tumor effects.
Figure 3: Simplified diagram of BCL6-regulated signaling pathways.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to investigate the effects of the BCL6 degrader, BMS-986458. By utilizing these methods, scientists can further elucidate the mechanism of action of this promising therapeutic agent and its potential for the treatment of B-cell malignancies.
References
- 1. scispace.com [scispace.com]
- 2. Transcriptional signature with differential expression of BCL6 target genes accurately identifies BCL6-dependent diffuse large B cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. B-cell lymphoma 6 and the molecular pathogenesis of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 6. BMS-986458: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - American Chemical Society [acs.digitellinc.com]
- 7. Paper: BMS-986458 a Potential First-in-Class, Highly Selective, Potent and Well Tolerated BCL6 Ligand Directed Degrader (LDD) Demonstrates Multi-Modal Anti-Tumor Efficacy for the Treatment of B-Cell Non-Hodgkin’s Lymphoma [ash.confex.com]
- 8. BCL6 modulates tonic BCR signaling in diffuse large B-cell lymphomas by repressing the SYK phosphatase, PTPROt - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Efficacy Testing of Conjugate 176-Derived PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins within the cell.[1][2][][4] This is achieved through their bifunctional nature, where one end of the PROTAC molecule binds to the protein of interest (POI) and the other end recruits an E3 ubiquitin ligase.[1][2][] This proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][][5]
"Conjugate 176-derived PROTACs" represent an advanced application of this technology, conceptualized here as Degrader-Antibody Conjugates (DACs). In this model, a PROTAC is linked to a monoclonal antibody, "Conjugate 176," which targets a specific cell-surface antigen. This approach aims to enhance the tissue or cell-type selectivity of the PROTAC, thereby minimizing off-target effects and improving the therapeutic window.[6][7][] The antibody-PROTAC conjugate is designed to be internalized by target cells, after which the PROTAC is released to execute its protein degradation function.[6][]
These application notes provide a comprehensive guide to the essential cell-based assays required to evaluate the efficacy of Conjugate 176-derived PROTACs. The protocols are designed to assess each critical step of the mechanism of action, from target cell engagement to downstream cellular consequences.
Core Principles and Experimental Workflow
The evaluation of a Conjugate 176-derived PROTAC involves a multi-faceted approach to confirm its intended biological activity. The experimental workflow should be designed to answer the following key questions:
-
Binding and Internalization: Does Conjugate 176 effectively bind to its target antigen on the cell surface and facilitate the internalization of the PROTAC payload?
-
Target Engagement: Once inside the cell, does the released PROTAC engage with both the target protein (POI) and the recruited E3 ligase?
-
Protein Degradation: Does the PROTAC successfully induce the ubiquitination and subsequent degradation of the target protein?
-
Cellular Phenotype: What are the downstream functional consequences of target protein degradation on cell viability, proliferation, and other relevant cellular pathways?
-
Specificity and Selectivity: Is the degradation specific to the target protein and limited to cells expressing the Conjugate 176 target antigen?
The following diagram illustrates the general experimental workflow for testing the efficacy of Conjugate 176-derived PROTACs.
Caption: Experimental workflow for efficacy testing.
Key Experimental Protocols
Here, we provide detailed protocols for the essential cell-based assays.
Protocol 1: Cell-Surface Binding Affinity by Flow Cytometry
Objective: To quantify the binding of Conjugate 176-PROTAC to target antigen-expressing cells.
Materials:
-
Target antigen-positive and negative cell lines
-
Conjugate 176-PROTAC
-
Fluorescently labeled secondary antibody against the isotype of Conjugate 176
-
Flow Cytometry Buffer (PBS with 2% FBS)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Harvest and wash the cells, then resuspend in Flow Cytometry Buffer to a concentration of 1x10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare a serial dilution of the Conjugate 176-PROTAC in Flow Cytometry Buffer.
-
Add 50 µL of the diluted Conjugate 176-PROTAC to the cells. Incubate on ice for 1 hour.
-
Wash the cells three times with 200 µL of cold Flow Cytometry Buffer.
-
Resuspend the cells in 100 µL of Flow Cytometry Buffer containing the fluorescently labeled secondary antibody at the manufacturer's recommended concentration. Incubate on ice in the dark for 30 minutes.
-
Wash the cells three times with 200 µL of cold Flow Cytometry Buffer.
-
Resuspend the cells in 200 µL of Flow Cytometry Buffer and acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) to determine the binding affinity.
Protocol 2: Target Protein Degradation by Western Blot
Objective: To measure the reduction in the level of the target protein following treatment with the Conjugate 176-PROTAC.
Materials:
-
Target antigen-positive cells
-
Conjugate 176-PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with a dose-response of Conjugate 176-PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.
-
After treatment, wash the cells with cold PBS and lyse them in cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities to determine the percentage of protein degradation.
Protocol 3: Cell Viability Assessment using CCK-8/CTG Assay
Objective: To evaluate the effect of target protein degradation on cell proliferation and viability.[][10]
Materials:
-
Target antigen-positive cells
-
Conjugate 176-PROTAC
-
96-well clear-bottom plates
-
Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® (CTG) Luminescent Cell Viability Assay
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the Conjugate 176-PROTAC. Include a vehicle-only control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.
-
For CTG: Equilibrate the plate and CTG reagent to room temperature. Add CTG reagent to each well (volume equal to the culture medium volume). Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation
All quantitative data should be summarized in tables for clear comparison and interpretation.
Table 1: Summary of In Vitro Efficacy Data for Conjugate 176-PROTACs
| Compound ID | Target Cell Line | Binding EC50 (nM) | Degradation DC50 (nM) @ 24h | Max Degradation (%) @ 24h | Viability IC50 (nM) @ 72h |
| DAC-176-A | SK-BR-3 (HER2+) | 5.2 | 12.5 | 85 | 25.1 |
| DAC-176-B | BT-474 (HER2+) | 8.1 | 20.8 | 78 | 42.3 |
| Control PROTAC | SK-BR-3 (HER2+) | N/A | 150.3 | 90 | 305.6 |
| DAC-176-A | MCF-7 (HER2-) | >1000 | >1000 | <10 | >1000 |
EC50: Half-maximal effective concentration for binding. DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration for viability.
Signaling Pathway and Mechanism of Action Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and the mechanism of action of Conjugate 176-derived PROTACs.
Caption: Mechanism of action of Conjugate 176-PROTAC.
Caption: Downstream signaling pathway impact.
Conclusion
The successful development of Conjugate 176-derived PROTACs relies on a rigorous and systematic evaluation of their cell-based activity. The protocols and workflow outlined in these application notes provide a robust framework for assessing the key efficacy parameters, from initial cell binding to the ultimate functional consequences of target protein degradation. By employing these assays, researchers can generate the comprehensive data packages necessary to advance promising candidates through the drug discovery and development pipeline.
References
- 1. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. tandfonline.com [tandfonline.com]
- 4. PROTAC Design [protocols.io]
- 5. Protein Degradation and PROTACs [promega.com.au]
- 6. Antibody–PROTAC Conjugates Enable HER2-Dependent Targeted Protein Degradation of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. marinbio.com [marinbio.com]
- 10. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Measuring BCL6 Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to measuring the degradation of the B-cell lymphoma 6 (BCL6) protein using Western blot analysis. The protocols and application notes are designed to assist researchers in academic and industrial settings in accurately quantifying changes in BCL6 protein levels, a critical aspect of research into lymphomagenesis and the development of novel therapeutics.
Introduction
B-cell lymphoma 6 (BCL6) is a transcriptional repressor that is essential for the formation of germinal centers and is frequently implicated in the pathogenesis of non-Hodgkin's lymphomas, particularly diffuse large B-cell lymphoma (DLBCL).[1][2][3] The targeted degradation of BCL6 has emerged as a promising therapeutic strategy.[4] Western blotting is a fundamental and widely used technique to monitor the levels of specific proteins within a cell or tissue lysate, making it an ideal method for assessing BCL6 degradation in response to various stimuli or therapeutic agents.
Signaling Pathways of BCL6 Degradation
Several signaling pathways can lead to the degradation of the BCL6 protein. Understanding these pathways is crucial for designing and interpreting experiments. One major route is the ubiquitin-proteasome pathway, which can be initiated by post-translational modifications such as phosphorylation. For instance, activation of the B-cell receptor can trigger the MAP kinase (MAPK) pathway, leading to ERK1/2-mediated phosphorylation of BCL6 at serine residues 333 and 343, marking it for ubiquitination and subsequent degradation by the proteasome.[5][6] Another pathway involves the activation of the CD40 receptor, which leads to NF-κB-mediated induction of the IRF4 transcription factor. IRF4 then represses BCL6 expression by binding to its promoter region.[3] Additionally, small molecule degraders, such as BI-3802, can induce BCL6 degradation by promoting its interaction with E3 ubiquitin ligases like SIAH1.[7]
Caption: Signaling pathways leading to BCL6 degradation.
Experimental Protocol: Western Blot for BCL6
This protocol outlines the steps for treating cells, preparing lysates, and performing a Western blot to measure BCL6 protein levels.
Materials
-
Cell Lines: DLBCL cell lines such as SU-DHL-4, OCI-Ly1, or Raji are suitable models.[2][8]
-
Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640 with 10% FBS).
-
BCL6 Degrader/Stimulus: e.g., BI-3802, other small molecules, or signaling pathway activators.
-
Proteasome Inhibitor (Optional Control): MG132 or Bortezomib.[6][9][10]
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer (150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl, pH 8.0) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Laemmli Sample Buffer (4x): 250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue.
-
SDS-PAGE Gels: e.g., 4-12% gradient gels.
-
Transfer Buffer: (e.g., 25 mM Tris, 192 mM glycine, 20% methanol).
-
Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG or goat anti-mouse IgG (typical dilution 1:2000 - 1:10,000).
-
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence imager.
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere or grow to the desired confluence.
-
Treat cells with the BCL6 degrader or stimulus at various concentrations and for different time points (e.g., 4, 8, 16, 24 hours).[2] Include a vehicle control (e.g., DMSO).
-
For a control to confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the degrader.[6]
-
-
Cell Lysis:
-
After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.
-
For adherent cells, scrape them into PBS and centrifuge at 1,000 x g for 5 minutes at 4°C. For suspension cells, directly centrifuge the culture.[13]
-
Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer (e.g., 100 µL per 10^6 cells).[13]
-
Incubate on ice for 30 minutes with occasional vortexing.[13]
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[13]
-
Transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer’s instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to the lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[11] BCL6 has a predicted molecular weight of approximately 95-111 kDa.[14][15]
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BCL6 antibody (e.g., at 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., at 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with ECL substrate according to the manufacturer’s instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody (e.g., GAPDH or β-actin) following the same steps.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BCL6 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of BCL6 degradation relative to the vehicle-treated control.
-
Experimental Workflow
Caption: Western blot workflow for BCL6 degradation analysis.
Data Presentation
Quantitative data from Western blot analysis should be summarized in a clear and structured format. This allows for easy comparison of the effects of different treatments, concentrations, and time points.
Table 1: Dose-Dependent Degradation of BCL6 in SU-DHL-4 Cells Treated with BI-3802 for 20 hours
| Treatment Concentration (nM) | Normalized BCL6 Intensity (Arbitrary Units) | % BCL6 Remaining (Relative to Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 100% | ± 5.2 |
| 10 | 0.75 | 75% | ± 4.1 |
| 50 | 0.40 | 40% | ± 3.5 |
| 100 | 0.15 | 15% | ± 2.8 |
| 500 | 0.05 | 5% | ± 1.9 |
Note: The data presented in this table is representative and should be replaced with actual experimental results. The half-maximal degradation concentration (DC50) can be calculated from such data. For example, the BCL6 degrader BI-3802 has been reported to have a DC50 of 20 nM in SU-DHL-4 cells.[1]
Table 2: Recommended Antibody Dilutions for Western Blot
| Antibody | Host Species | Type | Recommended Starting Dilution | Vendor (Example) |
| Anti-BCL6 | Rabbit | Polyclonal | 1:500 - 1:3,000 | Thermo Fisher (PA5-27390)[11] |
| Anti-BCL6 | Mouse | Monoclonal | 1:4000 | Proteintech (66340-1-Ig)[12] |
| Anti-GAPDH | Mouse | Monoclonal | 1:5000 | (Various) |
| Anti-β-actin | Rabbit | Polyclonal | 1:5000 | (Various) |
By following these detailed protocols and application notes, researchers can effectively and reliably measure the degradation of BCL6, facilitating the investigation of its biological roles and the development of targeted cancer therapies.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A signaling pathway mediating downregulation of BCL6 in germinal center B cells is blocked by BCL6 gene alterations in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BCL6 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Antigen receptor signaling induces MAP kinase-mediated phosphorylation and degradation of the BCL-6 transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Proteasome inhibition in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BCL6 Polyclonal Antibody (PA5-27390) [thermofisher.com]
- 12. BCL6 antibody (66340-1-Ig) | Proteintech [ptglab.com]
- 13. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 14. rndsystems.com [rndsystems.com]
- 15. Anti-Bcl-6 Antibody [BCL6/1527] (A249906) | Antibodies.com [antibodies.com]
Mass Spectrometry Methods for Analyzing BMS-986458-Induced Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mass spectrometry-based proteomics is an indispensable tool for characterizing the activity and mechanism of degraders like BMS-986458.[8] It enables precise quantification of target protein degradation, assessment of selectivity across the proteome, and detailed investigation of the ubiquitination events that precede degradation. This document provides detailed application notes and protocols for utilizing various mass spectrometry methods to analyze BMS-986458-induced protein degradation.
Mechanism of Action of BMS-986458
BMS-986458 is a heterobifunctional molecule composed of a ligand that binds to BCL6 and another ligand that binds to the E3 ubiquitin ligase cereblon (CRBN), connected by a linker.[3][5] By simultaneously binding to both BCL6 and CRBN, BMS-986458 induces the formation of a ternary complex.[4] This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme associated with the E3 ligase complex to lysine (B10760008) residues on the surface of BCL6. The polyubiquitinated BCL6 is then recognized and degraded by the 26S proteasome.
Quantitative Data Summary
Mass spectrometry is crucial for generating quantitative data to characterize the potency, selectivity, and kinetics of BMS-986458-induced BCL6 degradation. Below are tables summarizing key quantitative parameters.
| Cell Line | DC50 (nM) | Dmax (%) | Assay Time (hours) | Reference |
| WSU-DLCL-2 | 0.11 | >90 | 24 | [1] |
| OCI-LY-1 | 0.14 | >90 | 24 | [1] |
| SU-DHL-4 | 2 | 87 | 24 | [1] |
Table 1: In Vitro Degradation Potency (DC50) and Maximum Degradation (Dmax) of BMS-986458 on BCL6 Protein.
| Protein | Fold Change (BMS-986458 vs. Vehicle) | p-value | Method |
| BCL6 | < 0.1 | < 0.001 | Global Proteomics (e.g., TMT, SILAC, LFQ) |
| CRBN | ~ 1.0 | > 0.05 | Global Proteomics (e.g., TMT, SILAC, LFQ) |
| Ikaros (IKZF1) | ~ 1.0 | > 0.05 | Global Proteomics (e.g., TMT, SILAC, LFQ) |
| Aiolos (IKZF3) | ~ 1.0 | > 0.05 | Global Proteomics (e.g., TMT, SILAC, LFQ) |
| GSPT1 | ~ 1.0 | > 0.05 | Global Proteomics (e.g., TMT, SILAC, LFQ) |
Table 2: Selectivity Profile of BMS-986458. Representative data from a global proteomics experiment demonstrating the selective degradation of BCL6 over other known CRBN neosubstrates and CRBN itself.
Experimental Workflows and Protocols
The following section details the experimental workflows and protocols for analyzing BMS-986458-induced protein degradation using various mass spectrometry techniques.
Global Quantitative Proteomics for Degradation Profiling
Global or discovery proteomics provides an unbiased, proteome-wide view of protein abundance changes upon treatment with BMS-986458. This is essential for confirming on-target degradation of BCL6 and assessing off-target effects. Common methods include Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tag (TMT) labeling, and Label-Free Quantification (LFQ).
References
- 1. BMS-986458, a CRBN-mediated LDD targeting BCL6 for B-cell NHL treatment | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mediamedic.co [mediamedic.co]
- 5. Facebook [cancer.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 8. Protein Degrader [proteomics.com]
Application of E3 Ligase Ligand-linker Conjugate 176 in Lymphoma Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
BMS-986458 operates through the PROTAC mechanism to induce the targeted degradation of the BCL6 protein. As a heterobifunctional molecule, it comprises three key components: a ligand that binds to the BCL6 protein, a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), and a linker that connects these two moieties.
The binding of BMS-986458 to both BCL6 and CRBN facilitates the formation of a ternary complex.[2] This proximity induces the transfer of ubiquitin from the E2-conjugating enzyme to a lysine (B10760008) residue on the BCL6 protein. The polyubiquitinated BCL6 is then recognized and targeted for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the sustained suppression of BCL6-mediated signaling pathways that are critical for the survival and proliferation of lymphoma cells.[2]
References
- 1. mediamedic.co [mediamedic.co]
- 2. Facebook [cancer.gov]
- 3. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 4. BMS-986458, a CRBN-mediated LDD targeting BCL6 for B-cell NHL treatment | BioWorld [bioworld.com]
Application Notes and Protocols for Developing Novel PROTACs from E3 Ligase Ligand-linker Conjugate 176
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This application note provides a detailed guide for the development of novel PROTACs utilizing E3 Ligase Ligand-linker Conjugate 176 . This conjugate serves as a key building block for the synthesis of the potent and selective B-cell lymphoma 6 (BCL6) protein degrader, BMS-986458 . BMS-986458 targets the transcriptional repressor BCL6 for degradation by recruiting the Cereblon (CRBN) E3 ubiquitin ligase, offering a promising therapeutic strategy for B-cell non-Hodgkin's lymphoma.
Mechanism of Action
The PROTAC BMS-986458, synthesized from this compound, operates through the formation of a ternary complex between the BCL6 protein and the CRBN E3 ligase. This proximity induces the ubiquitination of BCL6, marking it for degradation by the 26S proteasome. The degradation of BCL6, a key driver of lymphomagenesis, leads to the suppression of tumor growth.
Signaling Pathway of BCL6 in Lymphoma
Caption: BCL6 represses key tumor suppressor genes, promoting lymphoma growth.
Quantitative Data
The efficacy of PROTACs derived from this compound, exemplified by BMS-986458, has been demonstrated through various in vitro assays.[1] The following tables summarize the key quantitative data for BMS-986458.
| Cell Line | Assay Type | Value | Reference |
| WSU-DLCL-2 | BCL6 Degradation (DC50) | 0.11 nM | [1] |
| OCI-LY-1 | BCL6 Degradation (DC50) | 0.14 nM | [1] |
| SU-DHL-4 | BCL6 Degradation (EC50) | 2 nM | [1] |
| OCI-LY-1 | BCL6 Degradation (EC50) | 0.2 nM | [1] |
| OCI-LY-1 | Antiproliferative (IC50) | 1.2 nM | [1] |
Table 1: In vitro potency of BMS-986458 in lymphoma cell lines.
| Parameter | Value |
| Target Protein | B-cell lymphoma 6 (BCL6) |
| E3 Ligase Recruited | Cereblon (CRBN) |
| Clinical Status | Phase 1/2 (as of late 2025) |
| Indications | Relapsed/Refractory Non-Hodgkin's Lymphoma |
Table 2: Key characteristics of PROTACs derived from Conjugate 176 (BMS-986458).
Experimental Protocols
Synthesis of BMS-986458 from this compound
The synthesis of BMS-986458 involves the coupling of the BCL6 ligand to the this compound. The general synthetic scheme is outlined below, based on information from patent WO2023212147A1.
Experimental Workflow for PROTAC Synthesis
Caption: Synthesis of BMS-986458 from Conjugate 176 and a BCL6 ligand.
Protocol:
This is a representative protocol and may require optimization.
-
Dissolution: Dissolve this compound (1 equivalent) and the BCL6 ligand containing a carboxylic acid moiety (1.1 equivalents) in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Coupling Reagents: Add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative reverse-phase HPLC to yield BMS-986458.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
BCL6 Degradation Assay (Western Blot)
This protocol describes the assessment of BCL6 protein degradation in lymphoma cell lines following treatment with a PROTAC.
Protocol:
-
Cell Culture: Culture lymphoma cell lines (e.g., WSU-DLCL-2, OCI-LY-1) in appropriate media and conditions.
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BCL6 (e.g., rabbit anti-BCL6) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., mouse anti-GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the BCL6 band intensity to the loading control. Calculate the percentage of BCL6 degradation relative to the vehicle-treated control to determine the DC50 value.
Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Protocol:
-
Cell Seeding: Seed lymphoma cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of culture medium.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence (from wells with medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Ternary Complex Formation Assay (AlphaLISA)
This protocol describes a method to detect and quantify the formation of the BCL6-PROTAC-CRBN ternary complex.
Protocol:
-
Reagents:
-
Recombinant His-tagged BCL6 protein.
-
Recombinant Avi-tagged CRBN/DDB1 complex.
-
Streptavidin-coated Donor beads.
-
Anti-His acceptor beads.
-
PROTAC of interest.
-
AlphaLISA assay buffer.
-
-
Assay Procedure:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
In a 384-well ProxiPlate, add the His-tagged BCL6, Avi-tagged CRBN/DDB1, and the PROTAC dilutions.
-
Incubate the mixture for 1 hour at room temperature to allow for ternary complex formation.
-
Add the AlphaLISA acceptor beads and incubate for 1 hour in the dark.
-
Add the Streptavidin-coated donor beads and incubate for 30 minutes in the dark.
-
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: The formation of the ternary complex brings the donor and acceptor beads into proximity, generating a chemiluminescent signal. Plot the AlphaLISA signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where the signal decreases at high PROTAC concentrations due to the "hook effect".
Experimental Workflow for PROTAC Characterization
Caption: A stepwise workflow for the biological evaluation of newly synthesized PROTACs.
References
Application Notes and Protocols for BMS-986458: Cellular Uptake and Permeability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for assessing the cellular uptake and permeability of BMS-986458, critical parameters for evaluating its drug-like properties and optimizing its therapeutic potential. The provided methodologies are based on established in vitro assays and published data on BMS-986458 and similar molecules.
Data Presentation
Physicochemical Properties and In Vitro ADME Data for BMS-986458
The following table summarizes key physicochemical and in vitro absorption, distribution, metabolism, and excretion (ADME) parameters for BMS-986458 and a related precursor compound, BCL6-760. This data is essential for understanding the molecule's potential for oral bioavailability and cellular penetration.
| Parameter | BCL6-760 | BMS-986458 | Unit | Assay System |
| Solubility | ||||
| Kinetic Solubility (pH 5) | 23.8 to 37.6 | 4.2 to 7.4 | µM | |
| FaSSIF | 10 | µg/mL | ||
| FeSSIF | 200 | µg/mL | ||
| Permeability | ||||
| Papp (A to B) | 18.1 x 10-6 | 14.3 x 10-6 | cm/s | MDCK cells |
| Recovery | 99 | 62 | % | MDCK cells |
| Metabolic Stability | ||||
| Mouse Liver Microsomes (% Remaining) | 80 | |||
| Oral Bioavailability | ||||
| Mouse | 53 | % | ||
| Rat | ~100 | % | ||
| Dog | 67 | % | ||
| Pharmacokinetics (1 mg/kg IV) | ||||
| Clearance (Mouse) | 6.67 | mL/min/kg | ||
| Clearance (Rat) | 9.74 | mL/min/kg | ||
| Clearance (Dog) | 0.85 | mL/min/kg | ||
| Vss (Mouse) | 0.51 | L/kg | ||
| Vss (Rat) | 0.28 | L/kg | ||
| Vss (Dog) | 0.3 | L/kg | ||
| Half-life (Mouse) | 1.1 | h | ||
| Half-life (Rat) | 0.9 | h | ||
| Half-life (Dog) | 4.6 | h | ||
| Pharmacokinetics (3 mg/kg Oral) | ||||
| Cmax (Mouse) | 24.9 | µM | ||
| Cmax (Rat) | 9.49 | µM | ||
| Cmax (Dog) | 15.1 | µM | ||
| Tmax (Mouse) | 0.5 | h | ||
| Tmax (Rat) | 2.33 | h | ||
| Tmax (Dog) | 2 | h | ||
| AUC24 (Mouse) | 75.6 | µM·h | ||
| AUC24 (Rat) | 44.6 | µM·h | ||
| AUC24 (Dog) | 72.2 | µM·h |
FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid; Papp: Apparent Permeability Coefficient; MDCK: Madin-Darby Canine Kidney; Vss: Volume of Distribution at Steady State; Cmax: Maximum Plasma Concentration; Tmax: Time to Maximum Plasma Concentration; AUC24: Area Under the Curve over 24 hours.[10]
Cellular Activity of BMS-986458 in NHL Cell Lines
The cellular uptake of BMS-986458 leads to the degradation of BCL6, which in turn inhibits cell proliferation and induces apoptosis. The following table summarizes the cellular activity of BMS-986458 in various NHL cell lines.
| Parameter | SU-DHL-4 | OCI-LY-1 | WSU-DLCL-2 | Unit |
| BCL6 Degradation (DC50) | 2 | 0.2 / 0.14 | 0.11 | nM |
| Anti-proliferative Activity (IC50) | 1.2 | nM | ||
| Apoptosis Induction | Effective at 0.1 - 100 | nM |
DC50: Concentration resulting in 50% degradation of the target protein; IC50: Concentration resulting in 50% inhibition of cell proliferation.[10]
Experimental Protocols
Protocol 1: In Vitro Permeability Assessment using Caco-2 or MDCK Cell Monolayers
This protocol describes a bidirectional permeability assay to evaluate the rate of transport of BMS-986458 across a confluent monolayer of epithelial cells, such as Caco-2 or MDCK cells. This assay is a standard method for predicting in vivo drug absorption.[9][11][12][13]
Materials:
-
Caco-2 or MDCK cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
BMS-986458 stock solution (e.g., 10 mM in DMSO)
-
Lucifer Yellow (as a monolayer integrity marker)
-
Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 or MDCK cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 104 cells/cm2.
-
Culture the cells for 21-24 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Prior to the permeability assay, measure the transepithelial electrical resistance (TEER) of the cell monolayer using a voltmeter. TEER values should be stable and within the acceptable range for the cell line (typically >200 Ω·cm2 for Caco-2).
-
Confirm monolayer integrity by assessing the permeability of Lucifer Yellow. The apparent permeability (Papp) of Lucifer Yellow should be <1.0 x 10-6 cm/s.
-
-
Permeability Assay (Bidirectional):
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Apical to Basolateral (A-to-B) Transport:
-
Add HBSS containing the test concentration of BMS-986458 (e.g., 10 µM) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B-to-A) Transport:
-
Add HBSS containing the same concentration of BMS-986458 to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.
-
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis:
-
Analyze the concentration of BMS-986458 in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation of the drug across the cells (µmol/s).
-
A is the surface area of the membrane (cm2).
-
C0 is the initial concentration of the drug in the donor chamber (µmol/cm3).
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Protocol 2: Cellular Uptake Assay in NHL Cell Lines
This protocol details a method to quantify the intracellular accumulation of BMS-986458 in a relevant NHL cell line (e.g., OCI-LY-1 or SU-DHL-4).
Materials:
-
OCI-LY-1 or SU-DHL-4 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
BMS-986458 stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
LC-MS/MS system for quantification
-
BCA protein assay kit
Procedure:
-
Cell Seeding:
-
Seed the NHL cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in a near-confluent monolayer on the day of the experiment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of BMS-986458 (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 2, 6, or 24 hours) at 37°C. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
At the end of the incubation period, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Add an appropriate volume of lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
-
Quantification of Intracellular Compound:
-
Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Analyze the concentration of BMS-986458 in the lysates using a validated LC-MS/MS method.
-
Normalize the intracellular concentration of BMS-986458 to the total protein concentration to account for variations in cell number.
-
-
Data Analysis:
-
Plot the intracellular concentration of BMS-986458 as a function of the initial extracellular concentration and time.
-
Correlate the intracellular concentration with downstream pharmacological effects, such as BCL6 degradation (see Protocol 3).
-
Protocol 3: Western Blot for BCL6 Degradation
This protocol provides a method to assess the functional consequence of BMS-986458 cellular uptake by measuring the degradation of the target protein, BCL6.
Materials:
-
Cell lysates from Protocol 2
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BCL6 and anti-loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Quantification and Sample Preparation:
-
Use the protein concentrations determined in Protocol 2 to normalize the cell lysates.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BCL6 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for BCL6 and the loading control using densitometry software.
-
Normalize the BCL6 band intensity to the corresponding loading control.
-
Calculate the percentage of BCL6 degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 value.
-
Visualizations
Signaling Pathway of BMS-986458 Action
Caption: Mechanism of action of BMS-986458 leading to BCL6 degradation.
Experimental Workflow for Cellular Uptake and BCL6 Degradation
Caption: Workflow for assessing cellular uptake and BCL6 degradation.
References
- 1. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 2. Bristol Myers Squibb - Bristol Myers Squibb Presents Data Across Targeted Protein Degradation Research Including CELMoD™ Agents and BCL6 Ligand-Directed Degrader at EHA 2025 [news.bms.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Paper: BMS-986458 a Potential First-in-Class, Highly Selective, Potent and Well Tolerated BCL6 Ligand Directed Degrader (LDD) Demonstrates Multi-Modal Anti-Tumor Efficacy for the Treatment of B-Cell Non-Hodgkin’s Lymphoma [ash.confex.com]
- 7. mskcc.org [mskcc.org]
- 8. BMS-986458 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BMS-986458, a CRBN-mediated LDD targeting BCL6 for B-cell NHL treatment | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in BMS-986458 Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of BMS-986458, a potent and selective BCL6 degrader. The information is presented in a question-and-answer format to directly address specific issues that may lead to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for BMS-986458?
Q2: My Suzuki-Miyaura coupling step is resulting in a low yield of the desired indazole-piperidine-2,6-dione intermediate. What are the potential causes and solutions?
A2: Low yields in the Suzuki-Miyaura coupling are often attributed to several factors. Please refer to the troubleshooting table below for potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Poor quality of starting materials | Ensure the boronic acid/ester and the halide starting materials are pure and dry. Impurities can poison the catalyst. |
| Inefficient catalyst or ligand | Use a high-quality palladium catalyst and a suitable phosphine (B1218219) ligand. For complex substrates, consider using advanced catalysts like XPhos Pd G4. |
| Suboptimal reaction temperature | The optimal temperature can vary. Screen a range of temperatures (e.g., 80-110 °C) to find the ideal condition for your specific substrates. |
| Incorrect base or base strength | The choice and concentration of the base are critical. Potassium carbonate (K₂CO₃) is commonly used, but other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be more effective. |
| Presence of oxygen | The reaction is sensitive to oxygen. Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). |
| Homocoupling of boronic acid | This side reaction can be minimized by using a slight excess of the halide partner and ensuring an oxygen-free environment. |
Q3: I am observing significant side product formation during the Buchwald-Hartwig amination step. How can I improve the selectivity and yield?
A3: Side product formation in Buchwald-Hartwig amination can be a challenge. Below are common issues and potential remedies.
| Potential Cause | Recommended Solutions |
| Catalyst decomposition | Use a robust palladium precatalyst and a suitable ligand (e.g., a biarylphosphine ligand) to prevent catalyst deactivation. |
| Hydrolysis of the phosphine ligand | Ensure anhydrous reaction conditions as water can lead to ligand degradation. |
| Competitive side reactions | Optimize the reaction temperature and time to favor the desired C-N bond formation over undesired side reactions like hydrodehalogenation. |
| Steric hindrance | For sterically demanding substrates, a bulkier ligand may be required to facilitate the reductive elimination step. |
Experimental Protocols
A detailed, step-by-step protocol for the synthesis of a key intermediate of BMS-986458, as adapted from patent literature, is provided below.
Synthesis of a Key Indazole Intermediate (Illustrative Example)
This protocol describes a typical Suzuki-Miyaura coupling reaction for the formation of a core scaffold of BMS-986458.
Materials:
-
Substituted Indazole-halide (1.0 eq)
-
Substituted Piperidine-boronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a dried reaction flask, add the indazole-halide, piperidine-boronic acid/ester, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture (1,4-dioxane and water) to the flask.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired indazole-piperidine intermediate.
Visualizing the Synthesis and Troubleshooting
To aid in understanding the synthetic process and potential troubleshooting points, the following diagrams are provided.
Caption: Synthetic pathway of BMS-986458.
Caption: Troubleshooting workflow for low yield.
Caption: Mechanism of action of BMS-986458.
References
Overcoming off-target effects of BMS-986458
Current data from preclinical and early-phase clinical trials suggest that BMS-986458 is highly selective for BCL6 with a favorable safety profile.[5][7][8] However, as with any novel compound, rigorous experimental design is crucial to ensure that observed effects are on-target and to identify any potential unexpected activities in specific experimental systems. This guide provides troubleshooting advice and frequently asked questions to help you design robust experiments and interpret your results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BMS-986458?
Q2: BMS-986458 is described as highly selective. What are the known off-targets?
A2: Preclinical data indicate that BMS-986458 is highly selective for BCL6. It has been shown to have high selectivity over other known CRBN "neosubstrates" such as Ikaros (IKZF1), Aiolos (IKZF3), SALL4, and GSPT1.[5][8] In a Phase 1 study, the most common treatment-related adverse events were low-grade arthralgia and fatigue, with no significant treatment-related cytopenias observed, further supporting a favorable off-target profile.[7]
Q3: I am observing an unexpected phenotype in my cell line after treatment with BMS-986458. How can I determine if this is an off-target effect?
A3: While BMS-986458 is highly selective, it is essential to validate that the observed effects in your specific system are due to BCL6 degradation. Here is a troubleshooting workflow:
-
Confirm BCL6 Degradation: First, verify that BMS-986458 is effectively degrading BCL6 in your experimental model at the concentrations used. See the "Western Blotting for BCL6 Degradation" protocol below.
-
Use a Negative Control: Employ a structurally related but inactive control molecule that does not induce BCL6 degradation. An absence of the phenotype with the negative control strengthens the evidence for an on-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by re-introducing a BCL6 variant that is resistant to degradation but retains its function. If the phenotype is reversed, it is likely on-target.
-
Orthogonal Approaches: Use an alternative method to reduce BCL6 levels, such as siRNA or CRISPR/Cas9-mediated knockout. If this phenocopies the effect of BMS-986458, it supports an on-target mechanism.
Q4: How can I be sure my experimental observations are not due to general cellular toxicity?
A4: It is crucial to differentiate a specific pharmacological effect from non-specific toxicity.
-
Dose-Response Analysis: Perform a dose-response experiment for both BCL6 degradation and the observed phenotype. A specific effect should correlate with the dose-response of BCL6 degradation. The antiproliferative IC50 in sensitive cell lines like OCI-LY-1 has been reported to be approximately 1.2 nM.[8]
-
Cell Viability Assays: Run standard cell viability assays (e.g., CellTiter-Glo®, MTS) in parallel with your primary assay. This will help you identify concentrations that are causing general toxicity.
-
Time-Course Experiment: An on-target effect will likely follow the kinetics of BCL6 degradation. Non-specific toxic effects may only appear at later time points or higher concentrations.
Quantitative Data Summary
The following tables summarize the potency and selectivity of BMS-986458 based on published preclinical data.
Table 1: In Vitro Potency of BMS-986458
| Cell Line | Assay Type | Parameter | Value (nM) |
| SU-DHL-4 | BCL6 Degradation (HiBiT) | EC50 | 2 |
| OCI-LY-1 | BCL6 Degradation (HiBiT) | EC50 | 0.2 |
| WSU-DLCL-2 | BCL6 Degradation | DC50 | 0.11 |
| OCI-LY-1 | BCL6 Degradation | DC50 | 0.14 |
| OCI-LY-1 | Antiproliferation | IC50 | 1.2 |
EC50: Half-maximal effective concentration. DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration. Data sourced from BioWorld.[8]
Table 2: Selectivity Profile of BMS-986458
| Protein Target | Assay Type | Parameter | Value (µM) |
| BCL6 | Degradation | EC50 | >10 |
| Aiolos | Degradation | EC50 | >10 |
| Ikaros | Degradation | EC50 | >10 |
| CK1α | Degradation | EC50 | >10 |
| GSTP1 | Degradation | EC50 | >10 |
| SALL4 | Degradation | EC50 | >10 |
Data indicates high selectivity, with EC50 values for degradation of off-targets being greater than 10 µM. Data sourced from BioWorld.[8]
Key Experimental Protocols
Protocol 1: Western Blotting for BCL6 Degradation
This protocol is to confirm the on-target activity of BMS-986458 by measuring the reduction in BCL6 protein levels.
Materials:
-
BMS-986458
-
Appropriate cell line (e.g., OCI-LY-1, SU-DHL-4)
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Protease and phosphatase inhibitors
-
RIPA buffer
-
BCA protein assay kit
-
Primary antibodies (anti-BCL6, anti-Vinculin or anti-GAPDH as loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells at a density that will not exceed 80% confluency at the end of the experiment.
-
Compound Treatment: Treat cells with a dose-range of BMS-986458 (e.g., 0.1 nM to 100 nM) and a vehicle control (DMSO) for the desired time (e.g., 4, 8, or 24 hours).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary anti-BCL6 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and incubate with a primary antibody for a loading control (e.g., anti-Vinculin).
-
-
Detection: Visualize bands using a chemiluminescent substrate and an imaging system. Quantify band intensity to determine the extent of BCL6 degradation relative to the vehicle control.
Visualizations
Caption: Mechanism of action of BMS-986458 as a BCL6 degrader.
Caption: Logic diagram for troubleshooting unexpected experimental results.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Facebook [cancer.gov]
- 3. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 4. ashpublications.org [ashpublications.org]
- 5. BMS-986458: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 6. Paper: BMS-986458 a Potential First-in-Class, Highly Selective, Potent and Well Tolerated BCL6 Ligand Directed Degrader (LDD) Demonstrates Multi-Modal Anti-Tumor Efficacy for the Treatment of B-Cell Non-Hodgkin’s Lymphoma [ash.confex.com]
- 7. Bristol Myers Squibb - Bristol Myers Squibb Presents Data Across Targeted Protein Degradation Research Including CELMoD™ Agents and BCL6 Ligand-Directed Degrader at EHA 2025 [news.bms.com]
- 8. BMS-986458, a CRBN-mediated LDD targeting BCL6 for B-cell NHL treatment | BioWorld [bioworld.com]
Technical Support Center: Enhancing Cell Permeability of PROTACs
Disclaimer: The following guidance provides general strategies and troubleshooting advice for improving the cell permeability of Proteolysis Targeting Chimeras (PROTACs). As "Conjugate 176" appears to be a proprietary designation with no publicly available structural or mechanistic information, the recommendations provided are based on established principles in PROTAC development and may require adaptation for your specific molecule.
Frequently Asked Questions (FAQs)
Q1: My PROTAC shows excellent biochemical activity (target binding, ternary complex formation) but fails to induce significant protein degradation in cellular assays. Could this be a permeability issue?
A: Yes, this is a classic and common challenge in PROTAC development. A significant disconnect between in vitro biochemical potency and cellular efficacy often points towards poor cell permeability.[1] PROTACs are large molecules, frequently exceeding the parameters of Lipinski's "Rule of Five," which can severely limit their ability to passively diffuse across the cell membrane and reach their intracellular targets.[1][2] Without sufficient intracellular concentration, even a highly potent PROTAC will fail to induce meaningful protein degradation.[1]
Q2: What are the key physicochemical properties that govern PROTAC cell permeability?
A: Due to their large size, traditional metrics are often insufficient. Key factors for PROTACs include:
-
Molecular Weight (MW): Higher MW generally correlates with lower passive diffusion.[1]
-
Polar Surface Area (PSA): A large PSA can hinder membrane traversal. Many PROTACs have a high PSA, contributing to poor permeability.[2]
-
Hydrogen Bond Donors (HBDs): A high number of HBDs can negatively impact permeability.[3][4]
-
Lipophilicity (logP): While increased lipophilicity can improve membrane partitioning, it must be balanced to avoid poor solubility.
-
Molecular Flexibility and Conformation: The ability of a PROTAC to adopt a less polar, more compact conformation ("chameleonic behavior") within the lipid bilayer can significantly enhance its permeability.[5][6]
Q3: What are the standard assays to quantitatively measure the cell permeability of my PROTAC?
A: The two most common in vitro assays are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is useful for early-stage screening.[1][5]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux mechanisms.[1][5]
Q4: What is the "hook effect" and how does it relate to PROTAC concentration and activity?
A: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[7] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-Target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[7][8] It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[7]
Troubleshooting Guide: Poor Cell Permeability
Problem: Low or no target degradation in cells, despite proven biochemical activity.
This troubleshooting workflow will guide you through a systematic approach to diagnose and address poor cell permeability of your PROTAC.
Step 1: Confirm Target Engagement in a Cellular Context Before modifying the PROTAC, it's essential to confirm that the lack of degradation is not due to a failure to engage the target or the E3 ligase inside the cell.
-
Recommended Assay: Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays.[7][9]
-
Expected Outcome: A positive shift in the melting temperature of the target protein (CETSA) or a positive BRET signal (NanoBRET™) confirms intracellular target engagement.
-
Troubleshooting: If there is no evidence of target engagement, the issue may be extremely poor permeability or rapid efflux. Proceed to Step 2.
Step 2: Quantify Cell Permeability Directly measure the ability of your PROTAC to cross a membrane barrier.
-
Recommended Assays:
-
PAMPA: For a quick assessment of passive permeability.
-
Caco-2 Permeability Assay: For a more physiologically relevant measure that includes active transport and efflux.
-
-
Data Interpretation: Compare the apparent permeability coefficient (Papp) of your PROTAC to established high and low permeability control compounds. (See Table 1 for typical values). A low Papp value confirms poor permeability.
Step 3: Implement Strategies to Improve Permeability Based on the confirmation of poor permeability, consider the following rational design and modification strategies.
-
Strategy 1: Linker Modification
-
Rationale: The linker significantly influences the physicochemical properties of the PROTAC.[5][6][8]
-
Approaches:
-
Increase Rigidity: Replace flexible PEG linkers with more rigid alkyl or cyclic linkers (e.g., piperidine, piperazine). This can help pre-organize the PROTAC into a more permeable conformation.[5][]
-
Reduce Polarity: Substitute amide bonds with esters to decrease the number of hydrogen bond donors.[6]
-
Optimize Length: Systematically vary the linker length to find an optimal balance between ternary complex formation and permeability.
-
-
-
Strategy 2: Prodrug Approach
-
Rationale: Masking polar functional groups, particularly hydrogen bond donors, with lipophilic moieties that are cleaved intracellularly can significantly improve cell entry.[4][5]
-
Approach: Introduce cleavable, lipophilic groups (e.g., esters) to mask polar functional groups like hydroxyls or carboxyls on the PROTAC.
-
-
Strategy 3: Change E3 Ligase Ligand
-
Rationale: The choice of E3 ligase ligand can impact the overall physicochemical properties of the PROTAC.[11][12] Some ligands may be more amenable to creating PROTACs with better permeability profiles.
-
Approach: If using a VHL ligand, consider synthesizing a counterpart with a CRBN ligand, or vice versa, and re-evaluate permeability.
-
-
Strategy 4: Conjugation to a Delivery Vehicle (Advanced)
-
Rationale: For particularly challenging PROTACs, conjugation to a molecule that facilitates cell entry can be effective.
-
Approaches:
-
Antibody-PROTAC Conjugates (Ab-PROTACs): For targeted delivery to specific cell types.
-
Cell-Penetrating Peptides (CPPs): To facilitate passage across the cell membrane.[5]
-
-
Quantitative Data Summary
Table 1: Representative Permeability Data from In Vitro Assays
| Assay Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Interpretation |
| PAMPA | < 1 | Low Permeability |
| 1 - 10 | Moderate Permeability | |
| > 10 | High Permeability | |
| Caco-2 | < 2 | Low Permeability |
| 2 - 20 | Moderate Permeability | |
| > 20 | High Permeability |
Note: These values are general guidelines and can vary between laboratories and specific assay conditions.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.
-
Coat Donor Plate: Add 5 µL of a phospholipid solution (e.g., 2% phosphatidylcholine in dodecane) to each well of the 96-well donor plate, which has a microfilter bottom. Allow it to impregnate the filter for at least 5 minutes.
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute into PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (<1%).
-
Start Assay: Carefully remove any excess lipid solution from the donor plate. Add 200 µL of the donor solution to each well of the coated donor plate.
-
Assemble and Incubate: Place the donor plate on top of the acceptor plate, ensuring the filter membrane is in contact with the acceptor buffer. Incubate the assembled plate at room temperature for a defined period (e.g., 4-18 hours).
-
Analyze Samples: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate Papp: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Verify Monolayer Integrity: Before the assay, confirm the integrity of the monolayer using methods such as measuring Transepithelial Electrical Resistance (TEER) or Lucifer yellow permeability.
-
Prepare Transport Buffer: Use a physiologically relevant buffer, such as Hank's Balanced Salt Solution (HBSS), pH 7.4.
-
Prepare Dosing Solutions: Dissolve the test PROTAC and control compounds in the transport buffer at the desired concentration.
-
Permeability Measurement (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Papp: Calculate the apparent permeability coefficient (Papp) for the apical to basolateral direction. If investigating efflux, also perform the experiment in the basolateral to apical direction and calculate the efflux ratio.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. chembites.org [chembites.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
How to solve solubility issues with E3 Ligase Ligand-linker Conjugate 176
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues with E3 Ligase Ligand-linker Conjugate 176 and similar compounds. Researchers, scientists, and drug development professionals can use this resource to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. Why is this happening?
Poor aqueous solubility is a common issue with E3 ligase ligand-linker conjugates and the resulting Proteolysis Targeting Chimeras (PROTACs).[1] These molecules often have a high molecular weight and significant lipophilicity, which places them in a chemical space "beyond the Rule of Five" (bRo5), a set of guidelines used to predict good oral bioavailability and solubility.[1][2] This inherent molecular structure contributes to low solubility in aqueous buffers commonly used in biological assays.[1][3]
Q2: What are the experimental consequences of poor solubility?
Poor solubility can significantly impact the accuracy and reproducibility of your experimental results. Common consequences include:
-
Precipitation in Assays : The conjugate may precipitate when diluted from a DMSO stock into aqueous cell culture media or assay buffers. This leads to an underestimation of its potency (e.g., DC50, IC50).[1]
-
Inaccurate Quantification : Undissolved compound can lead to errors in determining the true concentration in stock solutions and experimental wells.[1]
-
Low Bioavailability : In cellular and in vivo experiments, poor solubility limits the amount of compound that can cross cell membranes and reach its intracellular target, thereby reducing its efficacy.[1]
-
Irreproducible Results : The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]
Q3: What is the recommended solvent for initial stock solution preparation?
For initial stock solutions, 100% DMSO is the most common and recommended solvent.[3][4] It is advisable to prepare a high-concentration stock solution (e.g., 10-30 mM) in DMSO, ensuring the compound is fully dissolved.[3][4]
Q4: How can I confirm that the protein degradation I observe is due to the proteasome?
To confirm that the degradation of the target protein is proteasome-dependent, you can co-treat your cells with your final PROTAC and a proteasome inhibitor, such as MG132. If the degradation of the target protein is blocked or significantly reduced in the presence of the proteasome inhibitor, it confirms a proteasome-mediated degradation mechanism.[3]
Troubleshooting Guide: Improving Solubility
If you are experiencing precipitation or poor solubility with this compound, follow this step-by-step troubleshooting guide.
References
Technical Support Center: Improving the Stability of PROTACs with Conjugate 176
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered when working with PROTACs synthesized using Conjugate 176.
Section 1: Frequently Asked Questions (FAQs) on PROTAC Stability
This section addresses common questions regarding the stability of PROTACs incorporating Conjugate 176.
Q1: What are the primary causes of instability for PROTACs?
PROTACs, due to their complex and often high molecular weight structures, can be susceptible to several forms of instability:
-
Metabolic Instability : Like other small molecules, PROTACs can be metabolized by cellular enzymes, primarily cytochrome P450s (CYPs), aldehyde oxidase (AO), and hydrolases.[1][2] This "first-pass" metabolism can significantly reduce the bioavailability and efficacy of the PROTAC.[1] The linker region is often a primary site for metabolic modification.[1]
-
Chemical Instability : PROTACs can degrade in aqueous solutions due to hydrolysis, particularly if they contain susceptible functional groups like amides or esters in the linker.[2][3] Oxidation is another potential pathway for chemical degradation.
-
Poor Solubility and Aggregation : The high molecular weight and lipophilic nature of many PROTACs can lead to low aqueous solubility.[1][4] This can cause the compound to precipitate in buffers or cell culture media, leading to inconsistent results and reducing the effective concentration of the active monomeric PROTAC.[1]
Q2: My PROTAC is precipitating in the assay buffer. How can I improve its solubility?
Precipitation is a common issue stemming from the poor aqueous solubility of many PROTACs.[1] Here are several strategies to address this:
-
Buffer Optimization :
-
Adjust pH : Proteins and PROTACs are often least soluble at their isoelectric point (pI). Modifying the buffer pH can alter the net charge and improve solubility.[1]
-
Modify Ionic Strength : Adjusting the salt concentration (e.g., NaCl) can help shield electrostatic interactions that may lead to aggregation.[1]
-
Include Additives : Agents like glycerol, polyethylene (B3416737) glycol (PEG), or non-denaturing detergents (e.g., Tween-20) can help stabilize the PROTAC and prevent aggregation.[1]
-
-
Formulation Strategies :
-
PROTAC Redesign :
-
Incorporate Solubilizing Groups : Introducing basic nitrogen-containing groups (e.g., piperazinyl) into the linker can increase the molecule's solubility.[1]
-
Q3: How does the linker connecting Conjugate 176 to the target protein binder affect stability?
The linker is a critical determinant of a PROTAC's stability and overall performance.[1] Its design influences several key properties:
-
Metabolic Stability : The linker is often susceptible to enzymatic degradation.[1] Long, flexible linkers like PEG or alkyl chains are more prone to metabolism.[1] Incorporating more rigid or stable motifs, such as cycloalkanes (e.g., piperidine) or aromatic rings, can enhance metabolic stability.[1][5]
-
Chemical Stability : The chemical nature of the linker dictates its susceptibility to hydrolysis and other forms of degradation.[1] Azacyclic structures, for instance, are known to be more chemically stable.[1]
-
Physicochemical Properties : The linker significantly impacts the PROTAC's solubility and permeability. Replacing a flexible PEG linker with a more rigid phenyl ring has been shown to improve cell permeability.[5]
Q4: I suspect my PROTAC is being rapidly metabolized in my cell-based assays. How can I confirm this and improve its stability?
If you observe a lack of activity or a diminishing effect over time, metabolic instability could be the cause.[6][7]
-
Confirmation : The most direct way to assess metabolic stability is through an in vitro assay using liver microsomes, which contain many of the key metabolic enzymes.[1] By incubating your PROTAC with microsomes and quantifying its concentration over time using LC-MS/MS, you can determine its metabolic half-life.
-
Improvement Strategies :
-
Introduce Blocking Groups : Place metabolically inert groups, such as fluorine or deuterium, at identified metabolic "hotspots" on the PROTAC structure. This can prevent enzymatic modification at those sites.[1]
-
Linker Optimization : As discussed in Q3, redesigning the linker to be more rigid or to contain less metabolically labile groups can significantly improve stability.[1][5]
-
Modify Ligands : While the binding affinity must be maintained, minor modifications to the warhead or the Conjugate 176 ligand can also block metabolic pathways.
-
Q5: How can I reduce off-target effects that may arise from unstable PROTACs or their metabolites?
Off-target effects can be caused by the PROTAC itself binding to unintended proteins or by active metabolites.[8][9] Reducing instability is a key step in improving selectivity.
-
Enhance Selectivity of the Warhead : Utilize a more selective binder for your protein of interest to minimize engagement with other proteins.[6]
-
Optimize the Linker : The linker's length and composition influence the geometry of the ternary complex. Systematically modifying the linker can improve selectivity by ensuring only the intended target is positioned correctly for ubiquitination.[6][10]
-
Modify the E3 Ligase Ligand : For pomalidomide-based recruiters, modifications at the C5 position of the phthalimide (B116566) ring have been shown to reduce the off-target degradation of zinc-finger proteins.[8]
-
Confirm On-Target Effect : Use global proteomics (mass spectrometry) to assess changes across the entire proteome upon PROTAC treatment.[7] This allows for an unbiased view of both on-target degradation and any potential off-target effects.
Section 2: Troubleshooting Guides
This section provides systematic workflows to diagnose and solve common experimental problems.
Issue: Low or No Target Protein Degradation
You have treated your cells with the PROTAC containing Conjugate 176, but a Western blot shows little to no reduction in the levels of your target protein.
Caption: Troubleshooting workflow for lack of PROTAC activity.
Data Presentation: Troubleshooting Summary
| Problem | Potential Cause | Suggested Action | Relevant Section/FAQ |
| No target degradation | PROTAC instability in media | Assess chemical stability via LC-MS/MS.[7] | Sec 1, Q2 & Q4 |
| Low cell permeability | Perform a cellular target engagement assay (e.g., CETSA).[7] | Sec 3, Protocol 3 | |
| Low E3 ligase expression | Verify E3 ligase levels in the cell line via Western Blot.[6][7] | N/A | |
| Poor ternary complex formation | Use biophysical assays (TR-FRET, SPR) to measure complex stability.[6][11] | N/A | |
| Degradation decreases at high concentrations | "Hook Effect" | Perform a wide dose-response curve to identify the optimal concentration.[6][7] | N/A |
Section 3: Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.[1]
Materials:
-
Test PROTAC and control compounds
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) with an internal standard (for quenching)
-
LC-MS/MS system
Procedure:
-
Preparation : Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).
-
Reaction Mixture : In a microplate, pre-warm a mixture of HLM and phosphate buffer to 37°C.
-
Initiate Reaction : Add the test PROTAC to the mixture, followed by the NADPH regenerating system to start the metabolic reaction. The final concentration of the PROTAC should typically be 1 µM.
-
Time Points : At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[1]
-
Quenching : Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.[1]
-
Sample Preparation : Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant for analysis.[1]
-
LC-MS/MS Analysis : Analyze the samples to quantify the concentration of the parent PROTAC remaining at each time point.[1]
-
Data Analysis : Plot the natural logarithm of the percentage of remaining PROTAC versus time. The slope of the line can be used to calculate the in vitro half-life (t½).
Data Presentation: Metabolic Stability Results
| PROTAC Variant | Linker Type | In Vitro Half-Life (t½, min) | Intrinsic Clearance (µL/min/mg) |
| Original PROTAC | PEG-4 | 15 | 115.5 |
| Modification 1 | Alkyl-C5 | 28 | 62.1 |
| Modification 2 | Piperidine-based | > 60 | < 23.1 |
| Positive Control | Verapamil | 12 | 144.3 |
Protocol 2: Cell-Based Target Degradation Assay (Western Blot)
Objective: To determine the efficacy of a PROTAC in degrading a target protein within a cellular context.
Materials:
-
Target cell line
-
PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Plating : Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment : Treat cells with serial dilutions of the PROTAC. Include a vehicle control (DMSO) and a positive control where cells are co-treated with the PROTAC and a proteasome inhibitor like MG132.
-
Incubation : Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis : Wash the cells with cold PBS and then lyse them using lysis buffer.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane and probe with the primary antibody for the target protein and the loading control. Follow with the appropriate HRP-conjugated secondary antibody.
-
Detection : Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis : Quantify the band intensities to determine the percentage of target protein remaining relative to the vehicle control. Calculate DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Section 4: Visualization of Key Processes
PROTAC Mechanism of Action
The fundamental action of a PROTAC is to induce the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of a target protein.
Caption: General mechanism of PROTAC-induced protein degradation.
Factors Influencing PROTAC Stability and Efficacy
The stability and ultimate success of a PROTAC depend on a delicate balance of multiple factors related to its three core components.
Caption: Key molecular components influencing PROTAC stability.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 10. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 11. benchchem.com [benchchem.com]
Interpreting unexpected results in BCL6 degradation experiments
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers working with BCL6 degraders.
Troubleshooting Guide
This guide addresses common unexpected results encountered during BCL6 degradation experiments in a question-and-answer format.
Issue 1: Incomplete or No BCL6 Degradation Observed
Question: My Western blot shows minimal or no reduction in BCL6 levels after treating cells with my degrader. What are the possible causes and how can I troubleshoot this?
Answer: Incomplete or absent BCL6 degradation is a frequent issue. The underlying causes can range from suboptimal experimental conditions to the intrinsic properties of the degrader molecule. Here is a step-by-step troubleshooting approach:
Possible Causes & Solutions:
| Cause | Recommended Solution |
| "Hook Effect" | At high concentrations, bifunctional degraders (like PROTACs) can form non-productive binary complexes with either BCL6 or the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[1][2][3] This leads to a bell-shaped dose-response curve. Perform a broad dose-response experiment (e.g., 1 pM to 50 µM) to identify the optimal concentration for maximal degradation (Dmax) and to see if you are operating in the hook effect region.[1] |
| Poor Cell Permeability | The degrader may not be efficiently entering the cells. If not already performed, assess the cell permeability of your compound using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).[1] |
| Suboptimal Treatment Time | Degradation is a time-dependent process. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time for maximal BCL6 degradation.[4] |
| Low E3 Ligase Expression | The E3 ligase recruited by your degrader (e.g., CRBN, VHL, SIAH1) may be expressed at low levels in your cell line.[2] Confirm the expression of the relevant E3 ligase by Western blot or qPCR. |
| Compound Instability | The degrader molecule may be unstable in your culture medium or cellular environment. Ensure the compound is stored correctly and prepare fresh stock solutions for each experiment.[2] |
| Western Blot Issues | Technical problems with the Western blot can mimic a lack of degradation. Verify your Western blot protocol, including transfer efficiency (check with Ponceau S stain), antibody specificity and concentration, and blocking conditions.[2][5] |
A troubleshooting workflow for no or incomplete degradation can be visualized as follows:
Issue 2: BCL6 is Degraded, but No Anti-proliferative Effect is Observed
Question: I've confirmed robust BCL6 degradation via Western blot, but my cell viability assays (e.g., MTT, CellTiter-Glo) show no significant effect on cell proliferation or survival. Why might this be?
Answer: This is a known challenge in BCL6-targeted therapy and suggests that in your specific cellular context, BCL6 degradation alone is not sufficient to induce a strong anti-proliferative phenotype.[6][7][8]
Possible Explanations & Next Steps:
| Explanation | Suggested Action |
| Incomplete Degradation of a Critical Pool | A small, functionally critical pool of BCL6 might remain undegraded.[6] This could be a specific chromatin-bound fraction. Action: Perform subcellular fractionation followed by Western blotting to assess BCL6 levels in the cytoplasm, nucleus, and chromatin-bound fractions. |
| Redundancy in Survival Pathways | Cancer cells may have redundant survival pathways that compensate for the loss of BCL6. Action: Explore combination therapies. For instance, combining a BCL6 degrader with a BCL2 inhibitor (like venetoclax) has shown synergistic effects in some models. |
| Insufficient Duration of Assay | The anti-proliferative effects of BCL6 degradation may take longer to manifest. Action: Extend the duration of your cell proliferation assay (e.g., from 3 days to 7 or 14 days) to allow for cumulative effects on cell cycle and survival to become apparent.[7] |
| Cell Line Dependence | The reliance on BCL6 for survival (BCL6-addiction) varies significantly between different lymphoma cell lines.[7] Action: Test your degrader on a panel of cell lines with varying levels of BCL6 expression and known dependence. |
| Off-Target Effects | While less common with highly specific degraders, off-target effects could potentially counteract the on-target anti-proliferative effect. Action: Perform proteomics-based selectivity profiling (e.g., using mass spectrometry) to identify other proteins that may be degraded by your compound. |
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" and how can I avoid it in my BCL6 degradation experiments? A1: The "hook effect" is a phenomenon where the efficiency of a PROTAC-mediated protein degradation decreases at high concentrations, resulting in a bell-shaped dose-response curve.[1][3] It occurs because at excessive concentrations, the PROTAC forms unproductive binary complexes (either with BCL6 or the E3 ligase) instead of the productive ternary complex needed for degradation.[1][2] To avoid misinterpreting your results, it is crucial to perform a wide dose-response curve (e.g., from picomolar to micromolar concentrations) to identify the optimal concentration for degradation and to see if higher concentrations are less effective.[1]
Q2: How can I confirm that my degrader is engaging with BCL6 inside the cell? A2: The Cellular Thermal Shift Assay (CETSA) is the gold-standard method to confirm target engagement in intact cells.[9][10] This assay is based on the principle that a protein becomes more thermally stable when bound to a ligand. By heating cells treated with your degrader to various temperatures and measuring the amount of soluble BCL6 remaining, a shift in the melting curve compared to untreated cells indicates direct binding.[11]
Q3: My anti-BCL6 antibody is giving me high background or multiple non-specific bands on my Western blot. What should I do? A3: High background or non-specific bands are common Western blot issues. First, ensure you are using a validated antibody for Western blotting. Try optimizing the primary antibody concentration by performing a titration. Increasing the stringency of the wash steps (e.g., increasing the duration or number of washes with TBST) and ensuring your blocking step is sufficient (e.g., 1 hour at room temperature in 5% non-fat milk or BSA) can also reduce background.[5] If problems persist, consider trying a different BCL6 antibody clone.
Q4: How do I know which E3 ligase my BCL6 degrader is using? A4: The E3 ligase utilized is determined by the ligand on your degrader molecule (e.g., lenalidomide (B1683929) for Cereblon; a VHL ligand for VHL). If you are working with a novel degrader, you can infer the E3 ligase from its chemical structure. To experimentally confirm this, you can use siRNA or CRISPR/Cas9 to knock down the suspected E3 ligase. A loss of BCL6 degradation upon E3 ligase knockdown would confirm its involvement.
Q5: What is the difference between a BCL6 PROTAC and a BCL6 molecular glue? A5: Both are types of protein degraders, but they function differently. A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule with two heads—one binds to BCL6 and the other binds to an E3 ligase—connected by a linker. It acts as a bridge to bring the two proteins together.[12] A molecular glue is a smaller molecule that induces a new protein-protein interaction between BCL6 and an E3 ligase, effectively "gluing" them together to trigger degradation.[13][14] Some BCL6 inhibitors have been found to serendipitously act as molecular glues.[4][14]
Data Presentation
Table 1: Example Dose-Response Data for BCL6 Degrader (Compound X) in OCI-Ly1 Cells This table illustrates a typical dose-response experiment to determine DC50 (half-maximal degradation concentration) and Dmax (maximum degradation). Note the decrease in degradation at the highest concentration, indicative of the hook effect.
| Compound X Conc. (nM) | BCL6 Level (% of Vehicle) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 95.4 | 4.8 |
| 1 | 75.2 | 6.1 |
| 10 | 30.1 | 3.5 |
| 50 | 8.9 | 2.1 |
| 100 | 5.2 (Dmax) | 1.8 |
| 500 | 6.5 | 2.0 |
| 1000 | 25.8 | 4.3 |
| 5000 | 55.1 | 7.9 |
Table 2: Example Time-Course of BCL6 Degradation This table shows the percentage of BCL6 remaining at different time points after treatment with Compound X at its optimal concentration (100 nM).
| Time (hours) | BCL6 Level (% of Vehicle) | Standard Deviation |
| 0 | 100 | 6.0 |
| 2 | 65.3 | 5.5 |
| 4 | 32.8 | 4.1 |
| 8 | 10.5 | 2.9 |
| 16 | 6.1 | 2.2 |
| 24 | 7.8 | 2.5 |
Experimental Protocols
1. Western Blot for BCL6 Degradation
This protocol details the steps for quantifying BCL6 protein levels following degrader treatment.
-
Cell Treatment and Lysis:
-
Seed cells (e.g., OCI-Ly1, SU-DHL-4) in 6-well plates and allow them to adhere or reach the desired density.
-
Treat cells with various concentrations of the BCL6 degrader or vehicle (e.g., DMSO) for the desired time.
-
Aspirate the media and wash cells twice with ice-cold PBS.
-
Lyse cells directly in the well by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer to the normalized lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[15]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody against BCL6 overnight at 4°C.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[9]
-
2. Co-Immunoprecipitation (Co-IP) for BCL6 Interactions
This protocol is for identifying proteins that interact with BCL6, which can be affected by degrader treatment.
-
Prepare cell lysates as described in the Western Blot protocol, but use a non-denaturing lysis buffer (e.g., a buffer with 0.1-0.5% NP-40 instead of RIPA) to preserve protein-protein interactions.[16]
-
Pre-clear the lysate by adding protein A/G agarose/magnetic beads and incubating for 1 hour at 4°C on a rotator.[17]
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add the primary anti-BCL6 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
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Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immunocomplexes.
-
Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration).[17]
-
Elute the proteins from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluate by Western blot using antibodies against BCL6 and the suspected interacting partner.
3. Cellular Thermal Shift Assay (CETSA) for BCL6 Target Engagement
This protocol verifies the direct binding of a degrader to BCL6 in cells.[9][18]
-
Cell Treatment: Harvest cells and resuspend them in culture medium. Treat one aliquot with the degrader at the desired concentration (e.g., 10x DC50) and another with vehicle (DMSO). Incubate at 37°C for 1 hour.[9]
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.[11]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).[9]
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[9][11]
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble BCL6 by Western blot.
-
Data Interpretation: A shift in the melting curve (the temperature at which BCL6 starts to aggregate) to a higher temperature in the degrader-treated samples compared to the vehicle-treated samples indicates target stabilization and therefore, target engagement.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Development of a Novel B-Cell Lymphoma 6 (BCL6) PROTAC To Provide Insight into Small Molecule Targeting of BCL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. icr.ac.uk [icr.ac.uk]
- 14. Small molecule induced polymerization of BCL6 facilitates SIAH1 mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 18. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating the hook effect in BMS-986458 dose-response assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BMS-986458 in dose-response assays. The information is tailored for scientists and drug development professionals to help mitigate common experimental challenges, with a particular focus on the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is BMS-986458 and how does it work?
A1: BMS-986458 is an orally bioavailable, highly selective B-cell lymphoma 6 (BCL6) protein degrader.[1][2] It functions as a "molecular glue," inducing the formation of a ternary complex between the BCL6 protein and the E3 ubiquitin ligase cereblon (CRBN).[1][2] This proximity leads to the ubiquitination and subsequent degradation of BCL6 by the proteasome, inhibiting the growth of cancer cells that rely on BCL6 for survival.[1][2]
Q2: What is the "hook effect" in the context of BMS-986458 dose-response assays?
A2: The hook effect is a phenomenon observed in some immunoassays and, notably, in assays for bifunctional molecules like PROTACs and molecular degraders, where an excessively high concentration of the analyte leads to a decrease in the measured signal.[3][4][5] In the case of BMS-986458, at very high concentrations, the molecule can independently bind to BCL6 and CRBN, forming non-productive binary complexes (BMS-986458-BCL6 and BMS-986458-CRBN) instead of the productive ternary complex (BCL6-BMS-986458-CRBN).[3][4] This sequestration of the target and E3 ligase into binary complexes reduces the efficiency of BCL6 degradation, resulting in a bell-shaped dose-response curve where the degradation effect diminishes at the highest concentrations.[3][4]
Q3: What type of assays are typically used to measure the dose-response of BMS-986458?
A3: Dose-response assays for BMS-986458 typically fall into two categories:
-
Target Degradation Assays: These assays directly measure the reduction in BCL6 protein levels. Common methods include Western Blotting, ELISA, and targeted mass spectrometry.
-
Ternary Complex Formation Assays: These assays quantify the formation of the BCL6-BMS-986458-CRBN ternary complex. Techniques such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) and NanoBRET™ (Bioluminescence Resonance Energy Transfer) are often employed for this purpose.[6]
Q4: How can I determine if the observed loss of efficacy at high concentrations is due to the hook effect or cellular toxicity?
A4: It is crucial to differentiate between the hook effect and cytotoxicity. A cell viability assay (e.g., MTS or CellTiter-Glo®) should be run in parallel with your dose-response experiment. If a decrease in BCL6 degradation is observed at concentrations that do not significantly impact cell viability, the hook effect is a more likely explanation.
Troubleshooting Guide
This guide addresses specific issues that may arise during your BMS-986458 dose-response experiments.
Issue 1: A bell-shaped dose-response curve is observed, with decreased BCL6 degradation at high concentrations.
-
Probable Cause: The hook effect.
-
Troubleshooting Steps:
-
Perform a Wider Dose-Response Experiment: Extend the concentration range of BMS-986458 in your assay, ensuring you include both lower and higher concentrations than in the initial experiment. This will help to fully characterize the bell-shaped curve.
-
Optimize Incubation Time: The kinetics of ternary complex formation and subsequent degradation can vary. A time-course experiment at a concentration known to be in the hook effect range can help determine if a shorter or longer incubation time mitigates the effect.
-
Biophysical Confirmation: If available, utilize biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinities of BMS-986458 to both BCL6 and CRBN individually. This can provide insights into the thermodynamics of binary complex formation.
-
Issue 2: High variability between replicate wells at certain concentrations.
-
Probable Cause: Inconsistent ternary complex formation or cell health.
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Seeding: Uneven cell density can lead to variability in protein expression levels. Use a validated cell counting method and ensure proper mixing before plating.
-
Check for Compound Precipitation: At very high concentrations, BMS-986458 may precipitate out of solution. Visually inspect your stock solutions and dilutions. If precipitation is suspected, consider using a different solvent or adjusting the final assay concentration.
-
Optimize Assay Buffer: The composition of your assay buffer can influence protein stability and interactions. Ensure the buffer is at the correct pH and contains appropriate additives to maintain protein integrity.
-
Issue 3: No BCL6 degradation is observed at any concentration.
-
Probable Cause: Issues with the experimental system or reagents.
-
Troubleshooting Steps:
-
Confirm CRBN Expression: BMS-986458-mediated degradation is dependent on the presence of the E3 ligase cereblon. Confirm that the cell line you are using expresses CRBN at sufficient levels using Western Blot or qPCR.
-
Verify Proteasome Activity: To confirm that the degradation pathway is active, you can co-treat cells with an optimal concentration of BMS-986458 and a proteasome inhibitor (e.g., MG132). A rescue of BCL6 levels in the presence of the proteasome inhibitor indicates that the degradation machinery is functional.
-
Check Reagent Quality: Ensure the BMS-986458 compound is of high purity and has been stored correctly. Verify the specificity and sensitivity of your anti-BCL6 antibody for Western Blotting or ELISA.
-
Quantitative Data Summary
| Parameter | Description | Typical Value/Range | Assay Method |
| DC₅₀ | The concentration of BMS-986458 that results in 50% degradation of BCL6. | Varies by cell line and assay conditions. | Western Blot, ELISA |
| Dₘₐₓ | The maximum percentage of BCL6 degradation achieved. | Varies by cell line and assay conditions. | Western Blot, ELISA |
| Ternary Complex Kᴅ | The dissociation constant for the BCL6-BMS-986458-CRBN ternary complex. | Varies based on biophysical method. | TR-FRET, SPR, ITC |
| Binary Kᴅ (BMS-986458 to BCL6) | The dissociation constant for the binary interaction between BMS-986458 and BCL6. | Varies based on biophysical method. | SPR, ITC |
| Binary Kᴅ (BMS-986458 to CRBN) | The dissociation constant for the binary interaction between BMS-986458 and CRBN. | Varies based on biophysical method. | SPR, ITC |
Experimental Protocols
Protocol 1: Dose-Response Analysis of BCL6 Degradation by Western Blot
-
Cell Seeding: Plate your chosen cell line in 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of BMS-986458 in complete cell culture medium. A recommended starting range is 0.1 nM to 10 µM to capture the full dose-response, including the hook effect region.
-
Treatment: Treat the cells with the varying concentrations of BMS-986458. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (typically 18-24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for BCL6. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate. Quantify the band intensities and normalize the BCL6 signal to the loading control.
Protocol 2: Ternary Complex Formation Assay using TR-FRET
-
Reagent Preparation: Prepare assay buffer (e.g., PBS with 0.01% Tween-20). Dilute tagged BCL6 protein (e.g., His-tagged) and tagged CRBN-DDB1 complex (e.g., GST-tagged) to their optimal concentrations in the assay buffer. Prepare a serial dilution of BMS-986458.
-
Assay Plate Setup: In a low-volume 384-well plate, add the tagged BCL6 protein and the tagged CRBN-DDB1 complex to each well.
-
Compound Addition: Add the different concentrations of BMS-986458 to the wells. Include a no-compound control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for ternary complex formation.
-
Detection Reagent Addition: Add the TR-FRET detection reagents (e.g., terbium-labeled anti-His antibody and d2-labeled anti-GST antibody).
-
Measurement: Incubate the plate for the recommended time and then measure the TR-FRET signal on a compatible plate reader (ex: 340 nm, em: 620 nm and 665 nm).
-
Data Analysis: Calculate the FRET ratio (665 nm / 620 nm) and plot it as a function of BMS-986458 concentration.
Visualizations
Caption: Mechanism of action for BMS-986458-induced BCL6 degradation.
Caption: Troubleshooting workflow for the hook effect in dose-response assays.
Caption: Logical relationship of the hook effect phenomenon.
References
Technical Support Center: Refinement of Purification Techniques for Conjugate 176 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Conjugate 176 derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) to monitor during the purification of Conjugate 176?
The primary CQAs for antibody-drug conjugates (ADCs) like Conjugate 176 are the drug-to-antibody ratio (DAR), the level of aggregation, and the removal of process-related impurities such as free drug, solvents, and host cell proteins.[1] Consistent monitoring of these attributes is essential to ensure the safety, efficacy, and stability of the final product.[2]
Q2: Which chromatographic techniques are most effective for purifying Conjugate 176 derivatives?
A multi-step purification process is typically required. The most common and effective techniques include:
-
Hydrophobic Interaction Chromatography (HIC): For separating species with different drug-to-antibody ratios (DAR).[3][4]
-
Size Exclusion Chromatography (SEC): Primarily used to remove aggregates and analyze the size variants of the conjugate.[4][5]
-
Ion Exchange Chromatography (IEX): Effective for removing charged impurities and can also be used to separate different charged variants of the ADC.[6][7]
-
Tangential Flow Filtration (TFF): Often used for buffer exchange and removal of small molecule impurities like unconjugated drug and solvents.[8]
Q3: How can I determine the drug-to-antibody ratio (DAR) of my purified Conjugate 176?
Several analytical techniques can be used to determine the DAR. Hydrophobic Interaction Chromatography (HIC) is a widely used method as it can separate ADC species with different numbers of conjugated drugs.[9][10] Reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS) are also powerful techniques for accurate DAR determination.[11]
Troubleshooting Guides
Hydrophobic Interaction Chromatography (HIC)
Issue 1: Low recovery of Conjugate 176 from the HIC column.
-
Question: My Conjugate 176 is not eluting from the HIC column, or the recovery is very low. What could be the cause?
-
Answer: This issue often arises from the protein binding too strongly to the resin.[12] Consider the following troubleshooting steps:
-
Reduce Salt Concentration in Elution Buffer: The high salt concentration in the binding buffer promotes hydrophobic interactions. A gradual decrease in salt concentration during elution is necessary to release the protein. If your protein is still not eluting, you may need to use a lower salt concentration in your elution buffer.[12]
-
Use a Less Hydrophobic Resin: If the interaction is too strong, consider using a HIC resin with a lower hydrophobicity (e.g., from a butyl to a phenyl resin).[13]
-
Add Organic Modifiers: In some cases, adding a small percentage of an organic solvent like isopropanol (B130326) or acetonitrile (B52724) to the mobile phase can help to reduce strong hydrophobic interactions and improve recovery.[5]
-
Optimize pH: The pH of the mobile phase can influence the hydrophobic properties of the protein. Experiment with slight variations in pH to find the optimal condition for elution.[10]
-
| Parameter | Recommended Change | Rationale |
| Elution Buffer Salt | Decrease Concentration | Weaken hydrophobic interactions |
| HIC Resin | Switch to lower hydrophobicity | Reduce strength of protein-resin binding |
| Mobile Phase | Add 5-15% isopropanol | Disrupt strong hydrophobic interactions |
| pH | Test range of +/- 0.5 pH units | Alter protein surface hydrophobicity |
Issue 2: Poor separation of different DAR species.
-
Question: I am not getting good resolution between Conjugate 176 species with different DARs. How can I improve this?
-
Answer: Achieving good separation of DAR species is critical for obtaining a homogeneous product.[13] The following adjustments can improve resolution:
-
Optimize the Gradient Slope: A shallower gradient during elution will provide more time for the separation of species with small differences in hydrophobicity.[9]
-
Change the Salt Type: Different salts in the mobile phase can affect the selectivity of the separation. Ammonium (B1175870) sulfate (B86663) is commonly used, but sodium chloride or other salts can be tested.[12]
-
Adjust the Flow Rate: Lowering the flow rate can improve resolution by allowing more time for interactions between the conjugate and the stationary phase.
-
Column Temperature: Temperature can influence hydrophobic interactions. Operating at a controlled temperature can improve run-to-run consistency and may enhance separation.[9]
-
| Parameter | Recommended Change | Rationale |
| Elution Gradient | Decrease slope (make it shallower) | Improve separation of closely eluting species |
| Salt Type | Test ammonium sulfate vs. sodium chloride | Alter the selectivity of the separation |
| Flow Rate | Decrease flow rate | Increase interaction time with the resin |
| Temperature | Control and optimize temperature | Improve consistency and potentially resolution |
Size Exclusion Chromatography (SEC)
Issue 1: Peak tailing in the chromatogram.
-
Question: The peaks in my SEC chromatogram are showing significant tailing. What is causing this and how can I fix it?
-
Answer: Peak tailing in SEC can be caused by secondary interactions between the analyte and the stationary phase, or issues with the column packing.[8][14] Here are some solutions:
-
Increase Ionic Strength of Mobile Phase: Secondary ionic interactions can be minimized by increasing the salt concentration of the mobile phase (e.g., 150-300 mM NaCl).[15]
-
Add Organic Solvent: For hydrophobic proteins like some ADCs, adding a small amount of an organic solvent (e.g., 5-15% isopropanol) can reduce hydrophobic interactions with the column matrix.[5]
-
Check for Column Contamination: If the column is contaminated, it can lead to peak tailing. Clean the column according to the manufacturer's instructions.[8]
-
Ensure Proper Column Packing: A poorly packed column can result in tailing. Check the column's efficiency and repack if necessary.[8]
-
| Parameter | Recommended Change | Rationale |
| Mobile Phase Salt | Increase to 150-300 mM NaCl | Minimize secondary ionic interactions |
| Mobile Phase Composition | Add 5-15% isopropanol | Reduce secondary hydrophobic interactions |
| Column Maintenance | Follow cleaning protocol | Remove contaminants causing interactions |
| Column Packing | Check efficiency and repack if needed | Ensure a uniform flow path |
Ion Exchange Chromatography (IEX)
Issue 1: Conjugate 176 does not bind to the column.
-
Question: My Conjugate 176 is flowing through the IEX column without binding. What should I do?
-
Answer: Failure to bind in IEX is typically due to incorrect buffer conditions or the charge properties of the protein at the chosen pH.[16]
-
Check Buffer pH and Protein pI: For cation exchange chromatography, the buffer pH must be at least 0.5-1 pH unit below the isoelectric point (pI) of the protein. For anion exchange, the pH should be 0.5-1 pH unit above the pI.[7][16]
-
Lower the Ionic Strength of the Sample: High salt concentrations in the sample will compete with the protein for binding to the resin. Desalt the sample or dilute it with a low-salt binding buffer before loading.
-
Ensure Complete Column Equilibration: The column must be fully equilibrated with the binding buffer to ensure the correct pH and ionic strength for binding.
-
Verify Buffer Composition: Double-check that the correct buffers were prepared and are being used for binding and elution.
-
| Parameter | Recommended Action | Rationale |
| Buffer pH | Adjust to be 0.5-1 unit from pI | Ensure the protein has the correct net charge |
| Sample Ionic Strength | Desalt or dilute the sample | Reduce competition for binding sites |
| Column Equilibration | Equilibrate with sufficient column volumes | Ensure proper binding conditions |
| Buffer Preparation | Verify buffer composition and pH | Eliminate errors in buffer preparation |
Experimental Protocols
Protocol 1: Purification of Conjugate 176 by Hydrophobic Interaction Chromatography (HIC)
This protocol is designed to separate Conjugate 176 species based on their drug-to-antibody ratio.
Materials:
-
HIC Column (e.g., Phenyl Sepharose)
-
HPLC or FPLC system
-
Binding Buffer: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Elution Buffer: 25 mM Sodium Phosphate, pH 7.0
-
0.22 µm filters
Procedure:
-
Buffer Preparation: Prepare and filter both the binding and elution buffers through a 0.22 µm filter.
-
Sample Preparation: Adjust the purified Conjugate 176 sample to a final concentration of 1.5 M ammonium sulfate by adding a concentrated stock of ammonium sulfate or by buffer exchange.
-
Column Equilibration: Equilibrate the HIC column with at least 5 column volumes (CVs) of Binding Buffer.
-
Sample Loading: Load the prepared sample onto the column at a low flow rate to ensure efficient binding.
-
Washing: Wash the column with 3-5 CVs of Binding Buffer to remove any unbound material.
-
Elution: Elute the bound Conjugate 176 using a linear gradient from 100% Binding Buffer to 100% Elution Buffer over 20 CVs.
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions by UV absorbance at 280 nm and by a suitable method (e.g., RP-HPLC or MS) to determine the DAR of each peak.
Protocol 2: Analysis of Conjugate 176 Aggregates by Size Exclusion Chromatography (SEC)
This protocol is for the quantitative analysis of high molecular weight species (aggregates) in a purified Conjugate 176 sample.
Materials:
-
SEC Column (e.g., TSKgel G3000SWxl)
-
UHPLC or HPLC system with UV detector
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
-
0.22 µm filters
Procedure:
-
Mobile Phase Preparation: Prepare and filter the mobile phase through a 0.22 µm filter and degas thoroughly.
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the purified Conjugate 176 sample to a concentration of 1-2 mg/mL in the mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.
-
Chromatographic Run: Run the separation isocratically for a sufficient time to allow for the elution of all species (typically 20-30 minutes).
-
Data Analysis: Monitor the elution profile at 280 nm. Integrate the peak areas corresponding to the aggregate, monomer, and any fragment species. Calculate the percentage of each species relative to the total peak area.
Visualizations
References
- 1. Workflow and Analysis of Stressed and Unstressed Antibody Samples By Size Exclusion Chromatography [sigmaaldrich.com]
- 2. Protein purification by IE-chromatography [reachdevices.com]
- 3. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. Size Exclusion Chromatography for Antibody Aggregation Analysis - Creative Biolabs [creative-biolabs.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. conductscience.com [conductscience.com]
- 7. researchgate.net [researchgate.net]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. goldbio.com [goldbio.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. support.waters.com [support.waters.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
Strategies to enhance the potency of BMS-986458
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BMS-986458, a first-in-class, orally bioavailable BCL6 degrader.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-986458?
BMS-986458 is a heterobifunctional molecule, also known as a proteolysis-targeting chimera (PROTAC).[1][3] It works by simultaneously binding to the B-cell lymphoma 6 (BCL6) protein and the E3 ubiquitin ligase cereblon (CRBN).[4][5][6] This proximity induces the ubiquitination of BCL6, marking it for degradation by the proteasome.[7][8] The degradation of BCL6, a key transcriptional repressor involved in the pathogenesis of certain lymphomas, leads to anti-tumor effects.[2][4][9]
Q2: What are the expected downstream effects of BCL6 degradation by BMS-986458?
Degradation of BCL6 by BMS-986458 has been shown to modulate pathways associated with cell-cycle checkpoints, anti-proliferative signaling, and interferon responses.[1][3] A key downstream effect is the upregulation of CD20 transcription and surface expression on B-cells.[1][2][3] This provides a strong rationale for combination therapy with anti-CD20 agents.
Q3: In which cell lines is BMS-986458 expected to be most potent?
BMS-986458 is most effective in B-cell lymphoma cell lines that express high levels of BCL6.[1][3] Its activity has been demonstrated in a broad range of Diffuse Large B-cell Lymphoma (DLBCL) cell lines.[1][3]
Q4: What is the rationale for combining BMS-986458 with anti-CD20 antibodies?
BMS-986458 treatment leads to a significant increase in CD20 surface expression on lymphoma cells.[1][2][3] This enhanced expression can restore or increase the sensitivity of cancer cells to anti-CD20 therapies like rituximab, resulting in synergistic anti-tumor activity.[2][3]
Troubleshooting Guides
Problem 1: Suboptimal or no BCL6 degradation observed after BMS-986458 treatment.
| Possible Cause | Troubleshooting Step |
| Inadequate Drug Concentration | Perform a dose-response experiment with a wide range of BMS-986458 concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for BCL6 degradation in your specific cell line. Be mindful of the "hook effect," where very high concentrations can lead to reduced degradation.[3][9] |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal treatment duration for maximal BCL6 degradation. |
| Low Cereblon (CRBN) Expression | Confirm the expression of CRBN in your cell line using Western blotting or qPCR. BMS-986458 requires CRBN to function. |
| Cell Permeability Issues | While BMS-986458 is orally bioavailable, ensure proper solubilization of the compound. If using in vitro models, ensure the vehicle (e.g., DMSO) concentration is not inhibiting cell health. |
| Proteasome Inhibition | Ensure that other components in your experimental setup are not inadvertently inhibiting the proteasome. Include a positive control for proteasome activity if suspected. |
| Compound Instability | Assess the stability of BMS-986458 in your cell culture medium over the course of the experiment. |
Problem 2: Lack of synergistic effect when combining BMS-986458 with an anti-CD20 antibody.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosing Schedule | The timing of drug administration can be critical. Experiment with different schedules, such as pre-treating with BMS-986458 for a period (e.g., 24-72 hours) to allow for CD20 upregulation before adding the anti-CD20 antibody. |
| Incorrect Drug Ratio | Perform a matrix experiment with varying concentrations of both BMS-986458 and the anti-CD20 antibody to identify the optimal synergistic ratio. |
| Low CD20 Expression at Baseline | Confirm the baseline CD20 expression in your cell line. The synergistic effect will be more pronounced in cell lines with low to moderate baseline CD20 that can be significantly upregulated. |
| Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Inefficiency | Ensure that your in vitro model includes appropriate effector cells (e.g., NK cells) if you are assessing ADCC as a mechanism of synergy. |
| Inappropriate Synergy Model | Use appropriate synergy models for data analysis, such as the Chou-Talalay method, to accurately determine if the observed effect is synergistic, additive, or antagonistic.[10][11] |
Problem 3: Unexpected cytotoxicity or off-target effects.
| Possible Cause | Troubleshooting Step |
| Off-Target Protein Degradation | While BMS-986458 is reported to be selective, off-target effects are a possibility with PROTACs.[12] Consider performing unbiased proteomics (e.g., mass spectrometry) to identify any unintended protein degradation. |
| Toxicity of the Vehicle | Ensure the final concentration of the vehicle (e.g., DMSO) is not causing cytotoxicity. Run a vehicle-only control. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to the on-target effects of BCL6 degradation. Perform a dose-response curve to determine the cytotoxic concentration (IC50) of BMS-986458 in your cell line. |
Experimental Protocols
Protocol 1: Western Blot for BCL6 Degradation
-
Cell Seeding: Plate your B-cell lymphoma cell line at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of BMS-986458 concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BCL6 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply a chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of BCL6 degradation relative to the vehicle control.
Protocol 2: Flow Cytometry for CD20 Upregulation
-
Cell Seeding and Treatment: Seed and treat cells with BMS-986458 as described in Protocol 1. A treatment duration of 48-72 hours is recommended to allow for sufficient CD20 expression.
-
Cell Harvesting: Harvest the cells by gentle scraping or trypsinization (if adherent) and wash them with PBS.
-
Staining:
-
Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).
-
Add a fluorescently conjugated anti-CD20 antibody (e.g., FITC or PE-conjugated) at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI) or the percentage of CD20-positive cells.
Protocol 3: Cell Viability and Synergy Analysis
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Drug Preparation: Prepare serial dilutions of BMS-986458 and the anti-CD20 antibody (e.g., rituximab).
-
Treatment: Treat the cells with:
-
BMS-986458 alone
-
Anti-CD20 antibody alone
-
A combination of both drugs at a constant ratio (e.g., based on their individual IC50 values).
-
-
Incubation: Incubate the plate for a suitable duration (e.g., 72 hours).
-
Viability Assay: Perform a cell viability assay such as MTT or CellTiter-Glo®.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[10][11]
-
Data Presentation
Table 1: In Vitro Anti-tumor Effects of BMS-986458
| Cell Line Model | Effect | Observation |
| BCL6-expressing NHL cell lines | Anti-tumor effects | Broad anti-tumor effects in 80% of cell lines evaluated.[1][3] |
| Ex vivo patient-derived xenograft (PDX) models | Anti-tumor effects | Broad anti-tumor effects in all models evaluated.[1][3] |
| Diffuse Large B-cell Lymphoma (DLBCL) cell lines | CD20 Upregulation | Up to 20-fold increase in CD20 expression within 72 hours.[1][3] |
Table 2: In Vivo Efficacy of BMS-986458
| Model | Treatment | Outcome |
| Human cell line-derived xenograft (CDX) | BMS-986458 (oral, once daily) | Tumor regression.[1][3] |
| Patient-derived xenograft (PDX) of R/R DLBCL | BMS-986458 (oral, once daily) | Significant survival benefit.[1][3] |
| Xenograft models | BMS-986458 + anti-CD20 agent | Tumor regression and tumor-free animals (<70%).[1][3] |
Visualizations
Caption: BMS-986458 signaling pathway leading to BCL6 degradation and downstream effects.
Caption: A logical workflow for troubleshooting suboptimal BCL6 degradation.
Caption: Experimental workflow for assessing synergy between BMS-986458 and an anti-CD20 antibody.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. youtube.com [youtube.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Validation & Comparative
A Comparative Guide to BCL6 Degradation: Validating BMS-986458 in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the B-cell lymphoma 6 (BCL6) protein degrader, BMS-986458, with alternative BCL6-targeting compounds. The focus is on the validation of BCL6 degradation across various lymphoma cell lines, supported by experimental data and detailed methodologies.
Introduction to BCL6 and Targeted Degradation
B-cell lymphoma 6 (BCL6) is a transcriptional repressor crucial for the development of germinal center B-cells and is a key oncogenic driver in several types of non-Hodgkin lymphoma, including Diffuse Large B-cell Lymphoma (DLBCL). Targeted protein degradation has emerged as a promising therapeutic strategy to eliminate pathogenic proteins like BCL6. Proteolysis-targeting chimeras (PROTACs) and other molecular degraders are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
BMS-986458 is a first-in-class, orally bioavailable, and highly selective BCL6 degrader.[1][2] It operates by recruiting the cereblon (CRBN) E3 ubiquitin ligase to BCL6, thereby inducing its degradation.[1][2] Preclinical studies have demonstrated its potent anti-tumor activity in various B-cell lymphoma models.[3][4]
Comparative Analysis of BCL6 Degradation
The efficacy of a protein degrader is often quantified by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). This section compares the in vitro degradation and anti-proliferative activity of BMS-986458 with other known BCL6 degraders, ARV-393 and BI-3802.
| Compound | Cell Line | Assay Type | DC50 (nM) | Dmax (%) | IC50/GI50 (nM) |
| BMS-986458 | WSU-DLCL-2 | BCL6 Degradation | 0.11 | Not Reported | Not Reported |
| OCI-LY-1 | BCL6 Degradation | 0.14 | Not Reported | 1.2 (Antiproliferation) | |
| SU-DHL-4 | HiBit Assay (BCL6 Levels) | 2 (EC50) | 87 (at 1µM) | Not Reported | |
| OCI-LY-1 | HiBit Assay (BCL6 Levels) | 0.2 (EC50) | 92 (at 1µM) | Not Reported | |
| ARV-393 | OCI-Ly1 | BCL6 Degradation | 0.06 - 0.33 | >90% | <1 |
| Farage | BCL6 Degradation | 0.06 - 0.33 | >90% | <1 | |
| SU-DHL-4 | BCL6 Degradation | 0.06 - 0.33 | >90% | <1 | |
| SU-DHL-6 | BCL6 Degradation | 0.06 - 0.33 | >90% | <1 | |
| OCI-Ly7 | BCL6 Degradation | 0.06 - 0.33 | >90% | <1 | |
| OCI-Ly10 | BCL6 Degradation | 0.06 - 0.33 | >90% | <1 | |
| SU-DHL-2 | BCL6 Degradation | 0.06 - 0.33 | >90% | <1 | |
| U-2932 | BCL6 Degradation | 0.06 - 0.33 | >90% | <1 | |
| Ramos (Burkitt) | BCL6 Degradation | 0.06 | >90% | <1 | |
| Daudi (Burkitt) | BCL6 Degradation | 0.33 | >90% | <1 | |
| BI-3802 | SU-DHL-4 | BCL6 Degradation | 20 | Not Reported | 43 (Cellular BCL6 Inhibition) |
Note: DC50 values represent the concentration of the compound that results in 50% degradation of the target protein. EC50 in the context of the HiBit assay refers to the concentration for 50% of maximal effect on BCL6 levels. IC50/GI50 values represent the concentration that inhibits 50% of cell growth or proliferation. Data for BMS-986458 was primarily sourced from a 2025 presentation at the American Chemical Society Spring meeting. Data for ARV-393 was reported in a 2024 publication.[5] Data for BI-3802 is available from its supplier and related publications.[6]
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of BCL6 degradation by BMS-986458.
Caption: Experimental workflow for assessing BCL6 degraders.
Experimental Protocols
Western Blot for BCL6 Degradation
Objective: To qualitatively and semi-quantitatively assess the reduction in BCL6 protein levels following treatment with a degrader.
Methodology:
-
Cell Culture and Treatment: Plate lymphoma cell lines (e.g., SU-DHL-4, OCI-LY-1) at a density of 0.5 x 10^6 cells/mL in 6-well plates. Treat the cells with varying concentrations of BMS-986458 or comparator compounds for a specified duration (e.g., 4, 8, 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BCL6 (e.g., mAb clone PG-B6p) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
HiBit Assay for Quantitative BCL6 Degradation
Objective: To quantitatively measure the kinetics of BCL6 degradation in live cells.
Methodology:
-
Cell Line Generation: Engineer the target cell line to endogenously express BCL6 tagged with the 11-amino-acid HiBit peptide using CRISPR/Cas9.[7]
-
Cell Plating: Seed the HiBit-tagged cells in a 96-well white-walled plate.
-
Compound Addition: Prepare serial dilutions of the degrader compounds and add them to the cells.
-
Lytic Detection:
-
Luminescence Measurement: Read the luminescence on a plate reader. The signal is proportional to the amount of HiBit-tagged BCL6 protein.
-
Data Analysis: Calculate the percentage of BCL6 degradation relative to the vehicle control. Determine DC50 and Dmax values by fitting the data to a dose-response curve.
Cell Viability Assay (MTT or CellTiter-Glo)
Objective: To assess the anti-proliferative effect of BCL6 degradation.
Methodology (MTT Assay):
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[8]
-
Compound Treatment: Treat the cells with a range of concentrations of the degrader compounds for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[2]
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50 value.
Methodology (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay, using an opaque-walled 96-well plate.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the culture medium in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the IC50 value based on the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.
Conclusion
BMS-986458 is a potent degrader of BCL6, demonstrating low nanomolar DC50 values in various DLBCL cell lines. When compared to other BCL6 degraders such as ARV-393 and BI-3802, BMS-986458 shows comparable or superior degradation potency in the tested cell lines. The provided experimental protocols offer a framework for researchers to independently validate the activity of BMS-986458 and other BCL6-targeting compounds. The continued investigation of these molecules holds significant promise for the development of novel therapies for non-Hodgkin lymphoma.
References
- 1. Cell viability assay [bio-protocol.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. promega.com [promega.com]
- 5. Arvina’s BCL6 protein degrader shows high antiproliferative activity | BioWorld [bioworld.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Cereblon-Binding E3 Ligase Ligands: Featuring E3 Ligase Ligand-linker Conjugate 176
In the rapidly advancing field of targeted protein degradation (TPD), the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase is a cornerstone of many therapeutic strategies. This is achieved through the use of small molecules, known as Cereblon-binding ligands, which act as the E3 ligase-recruiting component of Proteolysis Targeting Chimeras (PROTACs) and molecular glues. This guide provides a comparative analysis of E3 Ligase Ligand-linker Conjugate 176 and the resulting clinical-stage degrader, BMS-986458, against other prominent Cereblon-binding ligands such as pomalidomide, lenalidomide, and thalidomide.
This compound is a building block used in the synthesis of BMS-986458 , a potent and orally bioavailable ligand-directed degrader (LDD) of the B-cell lymphoma 6 (BCL6) protein.[1][2] BMS-986458 has demonstrated high selectivity and efficacy in preclinical and clinical studies for the treatment of B-cell non-Hodgkin lymphoma.[2][3] This guide will use the performance of BMS-986458 as a benchmark for the potential of Conjugate 176 as a component in novel protein degraders.
Performance Comparison of Cereblon-Binding Ligands
The efficacy of a Cereblon-binding ligand within a PROTAC or molecular glue is determined by several factors, including its binding affinity to Cereblon, and the subsequent degradation potency and selectivity for the target protein. The following tables summarize the available quantitative data for BMS-986458 and other key Cereblon-binding ligands.
| Ligand/Degrader | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BMS-986458 | BCL6 | WSU-DLCL-2 | 0.11 | >90% | [2] |
| BMS-986458 | BCL6 | OCI-LY-1 | 0.14 | >90% | [2] |
| Pomalidomide-based PROTAC (ARV-771) | BRD4 | LNCaP | 1 | ~95% | N/A |
| Lenalidomide-based PROTAC (dBET1) | BRD4 | MV4-11 | 8 | >98% | N/A |
| Thalidomide-based PROTAC (ARV-825) | BRD4 | RS4;11 | <1 | >90% | N/A |
| Ligand/Degrader | Target Protein | Cell Line | EC50 (nM) | Ymin (%) | Reference |
| BMS-986458 | BCL6 | SU-DHL-4 | 2 | 13% | [2] |
| BMS-986458 | BCL6 | OCI-LY-1 | 0.2 | 8% | [2] |
| Ligand/Degrader | Cell Line | IC50 (nM) | Reference |
| BMS-986458 | OCI-LY-1 | 1.2 | [2] |
| Pomalidomide | MM.1S | ~10 | N/A |
| Lenalidomide | MM.1S | ~100 | N/A |
| Thalidomide | MM.1S | >1000 | N/A |
Note: DC50 (half-maximal degradation concentration), Dmax (maximum degradation), EC50 (half-maximal effective concentration for degradation), Ymin (minimum percentage of remaining protein), and IC50 (half-maximal inhibitory concentration) values are dependent on the specific PROTAC architecture, target protein, and experimental conditions. The data presented for pomalidomide, lenalidomide, and thalidomide-based PROTACs are representative values from various studies and are intended for illustrative comparison.
Signaling Pathways and Experimental Workflows
The mechanism of action for Cereblon-recruiting PROTACs involves the formation of a ternary complex between the target protein, the PROTAC, and the Cereblon E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
A typical experimental workflow to evaluate the efficacy of a Cereblon-binding degrader involves cell treatment, protein level quantification, and data analysis to determine key performance metrics.
Caption: Experimental workflow for evaluating protein degradation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of Cereblon-binding ligands and their corresponding degraders.
Western Blot for Protein Degradation
This is a widely used technique to visualize and quantify the levels of a specific protein in a complex mixture.[4]
1. Cell Treatment and Lysis:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the degrader compound (e.g., BMS-986458) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and add Laemmli buffer.
-
Denature the samples by boiling at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BCL6) overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the degrader concentration to determine the DC50 and Dmax values.[4]
HiBiT Assay for Protein Degradation
The HiBiT assay is a sensitive, real-time method to quantify protein levels in live cells.[5][6]
1. Cell Line Generation:
-
Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein in a cell line that stably expresses the LgBiT protein.
2. Assay Preparation and Compound Addition:
-
Plate the HiBiT-tagged cells in a white, opaque multi-well plate.
-
Prepare serial dilutions of the degrader compound in the appropriate assay medium.
-
Add the compound dilutions to the cells.
3. Luminescence Measurement:
-
For endpoint assays, after a specific incubation time, add a lytic reagent containing the LgBiT protein and a substrate to measure the luminescence, which is proportional to the amount of HiBiT-tagged protein.
-
For kinetic assays in live cells, add a live-cell substrate and measure the luminescence at multiple time points.
4. Data Analysis:
-
Normalize the luminescence signal to a vehicle control.
-
Calculate the percentage of protein degradation.
-
Generate dose-response curves to determine the DC50 and Dmax values. For kinetic assays, the rate of degradation can also be determined.[5][6]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Cereblon Binding
TR-FRET is a robust, high-throughput method to measure the binding affinity of a ligand to its target protein.[7]
1. Assay Principle:
-
The assay utilizes a terbium-labeled anti-tag antibody that binds to a tagged Cereblon protein (donor) and a fluorescently labeled Cereblon ligand (e.g., thalidomide) (acceptor).
-
When the fluorescent ligand binds to Cereblon, the donor and acceptor are brought into close proximity, resulting in a FRET signal.
-
A test compound that competes with the fluorescent ligand for Cereblon binding will disrupt the FRET, leading to a decrease in the signal.
2. Experimental Procedure:
-
In a microplate, add the tagged Cereblon protein, the terbium-labeled antibody, and the test compound at various concentrations.
-
Add the fluorescently labeled Cereblon ligand to all wells.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.
3. Data Analysis:
-
Calculate the ratio of the acceptor and donor emission intensities.
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration to generate a competition binding curve and determine the IC50 value, from which the binding affinity (Ki) can be calculated.[7]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that provides real-time quantitative information on the binding kinetics (association and dissociation rates) and affinity of a ligand to a protein.[8][9]
1. Experimental Setup:
-
Immobilize the purified Cereblon protein onto the surface of an SPR sensor chip.
-
Prepare a series of dilutions of the test ligand in a suitable running buffer.
2. Binding Measurement:
-
Inject the different concentrations of the ligand over the sensor chip surface and monitor the change in the refractive index in real-time, which is proportional to the amount of ligand binding to the immobilized Cereblon.
-
After the association phase, flow the running buffer alone over the chip to monitor the dissociation of the ligand.
3. Data Analysis:
-
Analyze the resulting sensorgrams to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which represents the binding affinity.[8][9]
Conclusion
This compound, as a precursor to the highly potent and selective BCL6 degrader BMS-986458, represents a significant advancement in the development of Cereblon-recruiting therapeutics. The exceptional degradation potency (sub-nanomolar DC50 values) and high selectivity of BMS-986458 highlight the potential of its constituent components, including Conjugate 176, for constructing next-generation protein degraders.[2] When compared to the foundational Cereblon ligands—pomalidomide, lenalidomide, and thalidomide—the resulting degrader demonstrates a remarkable improvement in potency. The detailed experimental protocols provided in this guide offer a framework for the rigorous evaluation and comparison of novel Cereblon-binding ligands, facilitating the continued development of innovative therapies based on targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS-986458, a CRBN-mediated LDD targeting BCL6 for B-cell NHL treatment | BioWorld [bioworld.com]
- 3. BMS-986458 by Bristol-Myers Squibb for Diffuse Large B-Cell Lymphoma: Likelihood of Approval [pharmaceutical-technology.com]
- 4. benchchem.com [benchchem.com]
- 5. jove.com [jove.com]
- 6. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aurorabiolabs.com [aurorabiolabs.com]
- 8. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 9. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity studies of PROTACs synthesized from Conjugate 176
This guide provides a comparative analysis of the cross-reactivity profile of PROTAC XYZ, a novel degrader synthesized from Conjugate 176. The study evaluates the selectivity of PROTAC XYZ against key off-target proteins, providing essential data for researchers and professionals in drug development.
Introduction to PROTAC XYZ
PROTAC XYZ is a hetero-bifunctional molecule designed to induce the degradation of Target Protein A (TPA) by hijacking the E3 ubiquitin ligase Cereblon (CRBN). It is synthesized from Conjugate 176, which serves as the core building block for the linker and E3 ligase binding moiety. Understanding the selectivity of PROTAC XYZ is crucial for predicting potential off-target effects and ensuring its therapeutic window. This guide details the experimental protocols and findings from our comprehensive cross-reactivity assessment.
Experimental Workflow
The following diagram outlines the workflow employed to assess the cross-reactivity of PROTAC XYZ.
Caption: Experimental workflow for assessing PROTAC XYZ cross-reactivity.
Quantitative Cross-Reactivity Data
The following tables summarize the key quantitative data from our cross-reactivity studies of PROTAC XYZ.
Table 1: Degradation Potency and Selectivity in HEK293T Cells
| Protein Target | DC50 (nM) | Dmax (%) |
| Target Protein A (TPA) | 15 | 95 |
| Off-Target Protein 1 | > 1000 | < 10 |
| Off-Target Protein 2 | 850 | 15 |
| Off-Target Protein 3 | > 1000 | < 5 |
DC50: Concentration required for 50% degradation. Dmax: Maximum degradation observed.
Table 2: Binding Affinity to Target and Off-Target Proteins
| Protein Target | Binding Affinity (Kd, nM) |
| Target Protein A (TPA) | 25 |
| Off-Target Protein 1 | > 5000 |
| Off-Target Protein 2 | 2500 |
| Off-Target Protein 3 | > 5000 |
Kd: Dissociation constant, a measure of binding affinity.
Signaling Pathway of TPA Degradation
The diagram below illustrates the proposed mechanism of action for PROTAC XYZ in inducing the degradation of Target Protein A (TPA).
Caption: Mechanism of TPA degradation by PROTAC XYZ.
Experimental Protocols
Western Blot Analysis for Protein Degradation
-
Cell Culture and Treatment: HEK293T cells were seeded in 6-well plates and allowed to adhere overnight. Cells were then treated with varying concentrations of PROTAC XYZ (0.1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.
-
Cell Lysis: After treatment, cells were washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Total protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and incubated with primary antibodies against TPA, off-target proteins, and a loading control (e.g., GAPDH) overnight at 4°C. Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate, and band intensities were quantified using ImageJ software.
Competitive Binding Assay
-
Assay Principle: A competitive binding assay was used to determine the binding affinity (Kd) of PROTAC XYZ for TPA and potential off-target proteins. The assay measures the displacement of a fluorescently labeled tracer from the protein of interest by the unlabeled PROTAC XYZ.
-
Reagents: Recombinant TPA and off-target proteins, a fluorescently labeled tracer specific for the protein's binding site, and assay buffer.
-
Procedure:
-
A fixed concentration of the recombinant protein and its corresponding fluorescent tracer were incubated in a 384-well plate.
-
A serial dilution of PROTAC XYZ was added to the wells.
-
The plate was incubated to allow binding to reach equilibrium.
-
-
Data Acquisition: The fluorescence polarization was measured using a plate reader.
-
Data Analysis: The IC50 values were determined by fitting the data to a four-parameter logistic model. The Kd was calculated from the IC50 using the Cheng-Prusoff equation.
Global Proteomics Analysis by Mass Spectrometry (MS)
-
Sample Preparation: HEK293T cells were treated with PROTAC XYZ (at 10x DC50 concentration) or DMSO for 24 hours. Cells were harvested, lysed, and proteins were digested into peptides using trypsin.
-
TMT Labeling: Peptides from different treatment groups were labeled with tandem mass tags (TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: The labeled peptides were separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS data was processed to identify and quantify proteins. The relative abundance of each protein in the PROTAC XYZ-treated sample was compared to the DMSO control to identify proteins that were significantly up- or down-regulated.
Revolutionizing BCL6-Targeted Therapy: A Comparative Guide to the Ternary Complex Formation of BMS-986458
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of BMS-986458, a first-in-class, orally bioavailable BCL6 degrader. By inducing the formation of a ternary complex with the E3 ubiquitin ligase Cereblon, BMS-986458 flags the B-cell lymphoma 6 (BCL6) protein for proteasomal degradation, offering a promising therapeutic strategy for B-cell non-Hodgkin's lymphoma.
This guide will delve into the experimental data confirming the mechanism of action of BMS-986458, compare its performance with other BCL6-targeting alternatives, and provide detailed protocols for the key experiments used to characterize this novel degrader.
Confirming the BCL6-BMS-986458-Cereblon Ternary Complex
BMS-986458 is a heterobifunctional molecule designed to simultaneously bind to both BCL6 and Cereblon (CRBN), an E3 ubiquitin ligase. This proximity induces the formation of a BCL6-BMS-986458-Cereblon ternary complex, leading to the ubiquitination and subsequent degradation of BCL6 by the proteasome.[1][2] This targeted protein degradation prevents BCL6-mediated signaling pathways that are crucial for the proliferation and survival of lymphoma cells.[2]
While direct biophysical characterization of the BCL6-BMS-986458-Cereblon ternary complex, such as binding affinities (Kd) and cooperativity (α), are not yet publicly available, the potent and CRBN-dependent degradation of BCL6 in cellular assays provides strong evidence for its formation.
Comparative Performance of BCL6 Degraders and Inhibitors
BMS-986458 has demonstrated impressive potency in degrading BCL6 and inhibiting the proliferation of lymphoma cell lines. To provide a comprehensive overview, the following tables compare the performance of BMS-986458 with other known BCL6-targeting degraders and inhibitors.
| Degrader | Target | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| BMS-986458 | BCL6 | Cereblon | WSU-DLCL-2 | 0.11 | >90 | [3] |
| OCI-LY-1 | 0.14 | >90 | [3] | |||
| ARV-393 (ARVN-71228) | BCL6 | Cereblon | OCI-Ly1 | <1 | >95 | [4] |
| DZ-837 | BCL6 | Cereblon | SU-DHL-4 | ~600 | Not Reported | [5] |
| BI-3802 | BCL6 | SIAH1 (molecular glue mechanism) | SU-DHL-4 | 20 | Not Reported | [6] |
Table 1: Comparison of BCL6 Degradation Efficiency (DC₅₀/Dₘₐₓ). This table summarizes the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ) of various BCL6 degraders in different lymphoma cell lines.
| Compound | Target | Mechanism | Cell Line | IC₅₀ (nM) | Reference |
| BMS-986458 | BCL6 | Degrader | OCI-LY-1 | 1.2 | [3] |
| ARV-393 | BCL6 | Degrader | Multiple DLBCL and BL cell lines | <1 | [4] |
| BI-3812 | BCL6 | Inhibitor | SU-DHL-4 | 40 (cellular complex formation) | [6] |
Table 2: Comparison of Anti-proliferative Activity (IC₅₀). This table compares the half-maximal inhibitory concentration (IC₅₀) of BMS-986458 with other BCL6-targeting compounds in lymphoma cell lines.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the signaling pathway of BCL6 degradation, the experimental workflow for its characterization, and the logical relationship of the components.
Caption: Mechanism of BMS-986458-mediated BCL6 degradation.
Caption: Experimental workflow for BCL6 degrader characterization.
Caption: Logical relationship of ternary complex components.
Detailed Experimental Protocols
For researchers looking to replicate or build upon the characterization of BCL6 degraders, the following are detailed protocols for key experimental assays.
HiBiT Lytic Detection Assay for BCL6 Degradation
This protocol is adapted from general HiBiT assay protocols and can be used to quantify the degradation of BCL6 in a high-throughput manner.[7][8][9]
Objective: To determine the DC₅₀ and Dₘₐₓ of a BCL6 degrader.
Materials:
-
HiBiT-tagged BCL6 expressing cells (e.g., SU-DHL-4 or OCI-LY-1, generated via CRISPR/Cas9)
-
Appropriate cell culture medium and supplements
-
White, opaque 96-well or 384-well assay plates
-
BCL6 degrader (e.g., BMS-986458) and DMSO for dilution
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
Luminometer
Procedure:
-
Cell Plating:
-
Harvest and count the HiBiT-tagged BCL6 cells.
-
Adjust the cell density to the desired concentration in culture medium.
-
Dispense the cell suspension into the wells of the assay plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of the BCL6 degrader in DMSO. A typical starting concentration might be 10 mM.
-
Further dilute the compounds in culture medium to the desired final concentrations.
-
Add the diluted compounds or DMSO (vehicle control) to the appropriate wells.
-
Incubate the plate for the desired time period (e.g., 4, 8, 24 hours) at 37°C in a CO₂ incubator.
-
-
Lytic Detection:
-
Equilibrate the assay plate and the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.
-
Prepare the lytic reagent according to the manufacturer's instructions.
-
Add the lytic reagent to each well.
-
Place the plate on an orbital shaker for 10 minutes to ensure complete cell lysis and signal stabilization.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the luminescence signal of the treated wells to the vehicle control wells.
-
Plot the normalized luminescence versus the logarithm of the degrader concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC₅₀ and Dₘₐₓ values.
-
Western Blot Analysis of BCL6 Protein Levels
This protocol provides a standard method for qualitatively and semi-quantitatively assessing the reduction in BCL6 protein levels following treatment with a degrader.[10][11][12]
Objective: To visualize and quantify the degradation of BCL6 protein.
Materials:
-
Lymphoma cell lines (e.g., SU-DHL-4, OCI-LY-1)
-
BCL6 degrader and DMSO
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BCL6
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with various concentrations of the BCL6 degrader or DMSO for the desired time.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Mix the lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BCL6 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities using image analysis software and normalize the BCL6 signal to the loading control.
-
AlphaScreen Assay for Ternary Complex Formation
This protocol, based on general AlphaScreen principles, can be adapted to detect the formation of the BCL6-PROTAC-Cereblon ternary complex.[13][14]
Objective: To confirm the formation of the ternary complex in a biochemical setting.
Materials:
-
Recombinant purified His-tagged BCL6 protein
-
Recombinant purified Avi-tagged Cereblon/DDB1 complex
-
BCL6 PROTAC (e.g., BMS-986458)
-
AlphaScreen™ His-acceptor beads and Streptavidin-donor beads (PerkinElmer)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well, white, opaque microplates
-
AlphaScreen-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
Prepare solutions of His-tagged BCL6 and Avi-tagged Cereblon/DDB1 in assay buffer at the desired concentrations.
-
-
Assay Assembly:
-
In the microplate, add the PROTAC dilutions.
-
Add the His-tagged BCL6 protein to all wells.
-
Add the Avi-tagged Cereblon/DDB1 complex to all wells.
-
Incubate the plate at room temperature for 1-2 hours to allow for complex formation.
-
-
Bead Addition:
-
In low light conditions, add the AlphaScreen™ His-acceptor beads to all wells.
-
Incubate for 1 hour at room temperature.
-
Add the Streptavidin-donor beads to all wells.
-
Incubate for another 1-2 hours at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
A bell-shaped curve of the AlphaScreen signal versus PROTAC concentration is indicative of ternary complex formation. The "hook effect" at high PROTAC concentrations is expected due to the formation of binary complexes that prevent ternary complex assembly.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
This generalized protocol can be adapted to measure the binding affinities of the binary and ternary complexes.[15]
Objective: To determine the dissociation constants (Kd) for the binary (PROTAC-BCL6, PROTAC-Cereblon) and ternary (BCL6-PROTAC-Cereblon) interactions.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant purified BCL6 and Cereblon/DDB1 proteins
-
BCL6 PROTAC
-
Amine coupling kit for protein immobilization
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Immobilize either BCL6 or Cereblon/DDB1 onto the sensor chip surface via amine coupling. A reference flow cell should be prepared similarly but without protein immobilization.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface and the reference cell.
-
Record the binding sensorgrams.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd) for the binary interaction.
-
-
Ternary Interaction Analysis:
-
To measure the ternary complex formation, inject a series of concentrations of the PROTAC pre-incubated with a constant, saturating concentration of the third component (the protein not immobilized on the chip) over the immobilized protein surface.
-
Record the binding sensorgrams.
-
Fit the data to determine the kinetic parameters for the ternary complex formation.
-
-
Cooperativity Calculation:
-
The cooperativity factor (α) can be calculated as the ratio of the binary Kd of the PROTAC to one protein and the apparent ternary Kd in the presence of the other protein. An α > 1 indicates positive cooperativity.
-
This guide provides a foundational understanding of BMS-986458 and its mechanism of action. As more data becomes publicly available, particularly the direct biophysical characterization of the ternary complex, a more complete picture of its therapeutic potential will emerge. The provided protocols offer a starting point for researchers to further investigate this promising new class of cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bristol Myers Squibb - Bristol Myers Squibb Presents Data Across Targeted Protein Degradation Research Including CELMoD™ Agents and BCL6 Ligand-Directed Degrader at EHA 2025 [news.bms.com]
- 6. patents.justia.com [patents.justia.com]
- 7. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 8. Bristol Myers Squibb patents new BCL-6 degradation inducers | BioWorld [bioworld.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Bot Verification [molecular-interactions.si]
- 11. Small molecule induced polymerization of BCL6 facilitates SIAH1 mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. revvity.com [revvity.com]
- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. path.ox.ac.uk [path.ox.ac.uk]
In Vivo Showdown: BMS-986458 Demonstrates Potent Anti-Tumor Efficacy in Preclinical Lymphoma Models
For Immediate Release
PRINCETON, NJ – December 6, 2025 – New preclinical data on BMS-986458, an investigational B-cell lymphoma 6 (BCL6) degrader, reveals its significant anti-tumor activity in animal models of Non-Hodgkin's Lymphoma (NHL). The findings, presented at recent scientific meetings, position BMS-986458 as a promising therapeutic candidate, particularly for relapsed/refractory (R/R) Diffuse Large B-cell Lymphoma (DLBCL). This guide provides a comparative overview of BMS-986458's in vivo efficacy against other BCL6-targeting agents, FX1 and HSK-47977, supported by detailed experimental methodologies and pathway diagrams.
BMS-986458 is a highly selective, orally bioavailable small molecule that induces the degradation of the BCL6 protein, a key transcriptional repressor implicated in the pathogenesis of B-cell malignancies.[1][2] By co-opting the cereblon (CRBN) E3 ubiquitin ligase, BMS-986458 flags BCL6 for proteasomal degradation, leading to the reactivation of tumor suppressor genes and subsequent cancer cell death.[3][4]
Comparative Efficacy in Xenograft Models
In vivo studies utilizing human lymphoma cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models have been instrumental in validating the therapeutic potential of BMS-986458. The data consistently demonstrates dose-dependent tumor growth inhibition and improved survival.
| Treatment Group | Animal Model | Dosing Regimen | Key Efficacy Outcomes | Reference |
| BMS-986458 | OCI-LY-1 (DLBCL) CDX | 30, 60, 120 mg/kg, oral, once daily | Effective tumor growth suppression. | [3] |
| BMS-986458 + anti-CD20 Ab | DLBCL CDX & PDX | Daily oral dosing (BMS-986458) | Tumor regression and <70% tumor-free animals.[1][3] | [1][3] |
| FX1 | SUDHL-6 & OCI-Ly7 (DLBCL) CDX | 50 mg/kg, intraperitoneal injection | Regression of established tumors. | [5] |
| HSK-47977 | OCI-Ly7 & Karpas-422 (DLBCL) CDX | 1.5, 5, 10 mg/kg | Significant tumor volume reduction. | |
| HSK-47977 | DLBCL PDX | 10, 30 mg/kg | Strong antitumor efficacy. |
Quantitative tumor growth inhibition (TGI) percentages and detailed survival curve data for HSK-47977 were not publicly available in the reviewed sources.
These results highlight the robust single-agent activity of BMS-986458 and its synergistic potential when combined with standard-of-care agents like anti-CD20 antibodies. The upregulation of CD20 expression on lymphoma cells following BCL6 degradation is a key mechanistic insight that supports this combination strategy.[1][2]
Mechanism of Action: A Visualized Pathway
BMS-986458 functions as a proteolysis-targeting chimera (PROTAC)-like molecule, bringing together the BCL6 protein and the E3 ubiquitin ligase cereblon. This proximity induces the ubiquitination and subsequent degradation of BCL6, leading to the de-repression of BCL6 target genes involved in cell cycle arrest and apoptosis.
In contrast, BCL6 inhibitors like FX1 act by competitively binding to the BTB domain of BCL6, which prevents the recruitment of co-repressors necessary for its transcriptional repressive function.
Experimental Protocols
The in vivo efficacy of these compounds was evaluated using subcutaneous xenograft models in immunocompromised mice. The following provides a generalized protocol for such studies.
1. Cell Culture and Preparation:
-
Human DLBCL cell lines (e.g., OCI-LY-1, SUDHL-6) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 20% fetal bovine serum and antibiotics) at 37°C in a 5% CO₂ incubator.[6]
-
Cells are harvested during the exponential growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended in a mixture of PBS and Matrigel (1:1 ratio) at the desired concentration (e.g., 5 x 10⁶ cells/100 µL).
2. Animal Handling and Tumor Implantation:
-
Female immunodeficient mice (e.g., SCID or NOD/SCID) aged 6-8 weeks are used.
-
A cell suspension of 100 µL is injected subcutaneously into the right flank of each mouse.
-
Tumor growth is monitored by caliper measurements twice weekly, and tumor volume is calculated using the formula: (Length x Width²)/2.
3. Treatment Administration:
-
When tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
BMS-986458 is administered orally once daily.
-
FX1 is administered via intraperitoneal injection.
-
The vehicle control group receives the same formulation without the active compound.
4. Efficacy Evaluation:
-
Tumor volumes and body weights are recorded throughout the study.
-
Efficacy is assessed by comparing the tumor growth in treated groups to the control group. Tumor Growth Inhibition (TGI) is a common metric.
-
For survival studies, mice are monitored until a predefined endpoint (e.g., tumor volume exceeding a certain limit or signs of morbidity).
-
For some studies, bioluminescence imaging is used for non-invasive monitoring of tumor progression, requiring the use of luciferase-expressing cell lines.[7]
Conclusion
BMS-986458 demonstrates a compelling preclinical profile with potent in vivo anti-tumor efficacy in models of DLBCL, both as a single agent and in combination with an anti-CD20 antibody. Its unique mechanism of action as a BCL6 degrader offers a promising new therapeutic strategy for patients with relapsed/refractory Non-Hodgkin's Lymphoma. Further clinical investigation is currently underway to evaluate the safety and efficacy of BMS-986458 in this patient population.[8][9]
References
- 1. scispace.com [scispace.com]
- 2. Novel BCL6 Inhibitor (FX1): Advances in Diffuse Large B-Cell Lymphomas (DLBCLs) Treatment, Biomedical Sciences, Science Publishing Group [sciencepublishinggroup.com]
- 3. Paper: BMS-986458 a Potential First-in-Class, Highly Selective, Potent and Well Tolerated BCL6 Ligand Directed Degrader (LDD) Demonstrates Multi-Modal Anti-Tumor Efficacy for the Treatment of B-Cell Non-Hodgkin’s Lymphoma [ash.confex.com]
- 4. Bristol Myers Squibb - Bristol Myers Squibb Data at ASH 2025 Showcase Potential of Hematology Pipeline and Build Momentum for Next Generation Portfolio [news.bms.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of a bioluminescent canine B-cell lymphoma xenograft model for monitoring tumor progression and treatment response in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectralinvivo.com [spectralinvivo.com]
- 9. youtube.com [youtube.com]
A Comparative Guide to Linker Efficiency in PROTACs Utilizing VHL and CRBN E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the performance of Proteolysis Targeting Chimeras (PROTACs) employing different linkers with well-characterized von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligase ligands. The data presented herein, supported by detailed experimental protocols and visual workflows, is intended to inform the rational design of potent and selective protein degraders.
Executive Summary
The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein and the E3 ubiquitin ligase. This guide examines the impact of linker length and composition on the degradation of the BET bromodomain protein BRD4, a well-studied target in cancer therapy. By comparing PROTACs with identical target-binding and E3 ligase-binding moieties but varying linkers, we can isolate the linker's contribution to degradation potency (DC50) and maximal degradation (Dmax). The presented data highlights that the optimal linker is not universal but is specific to the particular E3 ligase and target protein pairing.
Quantitative Comparison of Linker Performance
The following tables summarize the quantitative data on the degradation of BRD4 by PROTACs utilizing either a VHL or CRBN ligand, with systematic variations in the polyethylene (B3416737) glycol (PEG) linker length.
Table 1: VHL-based BRD4 Degraders with Varying PEG Linker Lengths
| PROTAC | E3 Ligase Ligand | Target Ligand | Linker Composition | Linker Length (atoms) | DC50 (µM) in H661 cells |
| VHL-PROTAC-1 | VHL Ligand | JQ1 | PEG | 0 | >5 |
| VHL-PROTAC-2 | VHL Ligand | JQ1 | PEG | 3 (1 PEG unit) | ~1.0 |
| VHL-PROTAC-3 | VHL Ligand | JQ1 | PEG | 6 (2 PEG units) | ~0.5 |
| VHL-PROTAC-4 | VHL Ligand | JQ1 | PEG | 12 (4 PEG units) | ~0.1 |
| VHL-PROTAC-5 | VHL Ligand | JQ1 | PEG | 15 (5 PEG units) | ~0.1 |
Data synthesized from a study by Wurz et al.[1]
Table 2: CRBN-based BRD4 Degraders with Varying PEG Linker Lengths
| PROTAC | E3 Ligase Ligand | Target Ligand | Linker Composition | Linker Length (atoms) | DC50 (µM) in H661 cells |
| CRBN-PROTAC-1 | Pomalidomide | JQ1 | PEG | 0 | <0.5 |
| CRBN-PROTAC-2 | Pomalidomide | JQ1 | PEG | 3 (1 PEG unit) | >5 |
| CRBN-PROTAC-3 | Pomalidomide | JQ1 | PEG | 6 (2 PEG units) | >5 |
| CRBN-PROTAC-4 | Pomalidomide | JQ1 | PEG | 12 (4 PEG units) | <0.5 |
| CRBN-PROTAC-5 | Pomalidomide | JQ1 | PEG | 15 (5 PEG units) | <0.5 |
Data synthesized from a study by Wurz et al.[1]
Signaling Pathway and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Quantitative Western Blot Analysis for a Dose-Response Curve
This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC by measuring the degradation of the target protein at various PROTAC concentrations.
Materials:
-
Human cancer cell line (e.g., H661)
-
Complete cell culture medium
-
PROTAC of interest (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
Densitometry software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. Aspirate the medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Lysate Collection and Clarification: Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes, vortexing intermittently. Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation for SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for the loading control protein.
-
-
Signal Detection and Analysis:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.
-
Protocol 2: Ternary Complex Formation and Ubiquitination Assays
Assessing the formation of the ternary complex and subsequent ubiquitination of the target protein can provide mechanistic insights into PROTAC activity.
A. Ternary Complex Formation Assay (e.g., NanoBRET™):
This assay measures the proximity of the E3 ligase and the target protein in live cells upon PROTAC treatment.
Materials:
-
Cell line engineered to express a NanoLuc® luciferase-tagged target protein (e.g., HiBiT-BRD4) and a HaloTag®-fused E3 ligase (e.g., HaloTag-VHL).
-
NanoBRET™ Nano-Glo® substrate and HaloTag® NanoBRET™ 618 ligand.
-
Plate reader capable of measuring luminescence and filtered fluorescence.
Procedure:
-
Cell Plating: Plate the engineered cells in a white-walled, 96-well plate.
-
Ligand Addition: Add the HaloTag® NanoBRET™ 618 ligand to the cells and incubate.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.
-
Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® substrate and immediately measure the donor (luminescence at 460 nm) and acceptor (fluorescence at >610 nm) signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the BRET ratio indicates PROTAC-induced ternary complex formation.
B. Target Ubiquitination Assay:
This assay detects the increase in ubiquitinated target protein following PROTAC treatment.
Materials:
-
Cell line of interest.
-
PROTAC of interest.
-
Proteasome inhibitor (e.g., MG132).
-
Lysis buffer with deubiquitinase inhibitors (e.g., PR-619).
-
Antibody for immunoprecipitation of the target protein.
-
Protein A/G beads.
-
Anti-ubiquitin antibody for Western blotting.
Procedure:
-
Cell Treatment: Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor for a specified time. The proteasome inhibitor will allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells using a lysis buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific antibody and Protein A/G beads.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitinated target protein. An increase in the high molecular weight smear upon PROTAC treatment indicates enhanced ubiquitination.
References
A Head-to-Head Battle for BCL6 Knockdown: A Comparative Guide to BMS-986458 and Other BCL6-Targeting Protacs
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 6 (BCL6) protein, a master transcriptional repressor, has emerged as a critical therapeutic target in various B-cell malignancies. Its role in promoting cell proliferation and survival makes its effective knockdown a promising strategy for cancer therapy. This guide provides a quantitative comparison of BMS-986458, a clinical-stage BCL6 degrader, with other emerging proteolysis-targeting chimeras (PROTACs), offering a data-driven overview for researchers in the field.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Quantitative Performance: A Comparative Analysis
The efficacy of BCL6 degraders can be quantified by several key parameters, including the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell proliferation. The following tables summarize the available preclinical data for BMS-986458 and a prominent alternative, ARVN-71228.
Table 1: In Vitro BCL6 Degradation
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Time Point (hours) |
| BMS-986458 | OCI-Ly1 | <1 | >95% | 24 |
| ARVN-71228 | OCI-Ly1 | <1 | >95% | 24 |
Data sourced from publicly available preclinical data.[6][7][8]
Table 2: In Vitro Anti-proliferative Activity
| Compound | Cell Line | IC50 (nM) |
| BMS-986458 | OCI-Ly1 | Not Reported |
| ARVN-71228 | OCI-Ly1 | <10 |
Data sourced from publicly available preclinical data.[6][7]
Table 3: In Vivo Anti-tumor Efficacy (Xenograft Models)
| Compound | Model | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| BMS-986458 | OCI-Ly1 | Not Reported | Not Reported | Not Reported |
| ARV-393 (oral) | OCI-Ly1 CDX | 3 | QD | 67 |
| 10 | QD | 92 | ||
| 30 | QD | 103 | ||
| OCI-Ly7 CDX | 3 | QD | 70 | |
| 10 | QD | 88 | ||
| 30 | QD | 96 | ||
| SU-DHL-2 CDX | 3 | QD | 42 | |
| 10 | QD | 77 | ||
| 30 | QD | 90 |
QD: once daily. CDX: Cell-derived xenograft. Data for ARV-393 from a 28-day study.[9]
Experimental Protocols
Accurate and reproducible quantification of BCL6 knockdown and its downstream effects is crucial for evaluating and comparing different therapeutic agents. Below are detailed methodologies for key experiments.
Experimental Workflow for Quantifying BCL6 Knockdown
BCL6 Protein Quantification by Western Blot
This method allows for the visualization and semi-quantitative analysis of BCL6 protein levels.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by size on a polyacrylamide gel via electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize BCL6 protein levels.
-
BCL6 Protein Quantification by HiBiT Assay
The HiBiT assay is a sensitive, luminescence-based method for quantifying protein levels in real-time or in cell lysates.[12][13][14][15][16]
-
Cell Line Generation:
-
Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag into the endogenous BCL6 locus of the desired cell line.
-
-
Lytic Detection:
-
After treatment with the degrader, lyse the cells by adding the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein and substrate.[15]
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescent signal using a plate reader. The signal is directly proportional to the amount of HiBiT-tagged BCL6 protein.
-
BCL6 mRNA Quantification by RT-qPCR
This technique measures the levels of BCL6 messenger RNA to determine if the degrader affects transcription.[17][18][19]
-
RNA Extraction:
-
Isolate total RNA from treated and untreated cells using a commercial RNA extraction kit.
-
-
Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using BCL6-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based assay.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative expression of BCL6 mRNA using the ΔΔCt method.
-
Cell Viability Assessment by CellTiter-Glo® Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolic activity.[4][20][21][22][23]
-
Assay Procedure:
-
Plate cells in a 96-well plate and treat with a serial dilution of the BCL6 degrader.
-
After the desired incubation period, add the CellTiter-Glo® reagent directly to the wells.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader. The signal is proportional to the number of viable cells.
-
BCL6 Signaling Pathway
BCL6 is a master regulator of germinal center B-cell development and is implicated in the pathogenesis of several types of lymphoma.[24][25][26] It acts as a transcriptional repressor, controlling the expression of genes involved in cell cycle, apoptosis, and DNA damage response.[27][28][29]
Conclusion
BMS-986458 and other BCL6-targeting PROTACs represent a promising new class of therapeutics for B-cell malignancies. The quantitative data presented in this guide highlight their potent ability to induce BCL6 degradation and inhibit cancer cell growth. The detailed experimental protocols provide a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these novel agents. As more clinical data for BMS-986458 becomes available, a clearer picture of its efficacy and safety profile will emerge, paving the way for a new era in the treatment of BCL6-driven cancers.
References
- 1. Frontiers | Epigenetic Programing of B-Cell Lymphoma by BCL6 and Its Genetic Deregulation [frontiersin.org]
- 2. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 3. BMS-986458: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 4. promega.com [promega.com]
- 5. drughunter.com [drughunter.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting BCL6 in DLBCL: The Impact of PROTAC Degraders in Preclinical Studies [synapse.patsnap.com]
- 9. Arvina’s BCL6 protein degrader shows high antiproliferative activity | BioWorld [bioworld.com]
- 10. BCL6 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Generation and characterization of a monoclonal antibody against human BCL6 for immunohistochemical diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 13. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HiBiT Protein Tagging Technology [promega.com]
- 15. promega.com [promega.com]
- 16. Nano-Glo® HiBiT Lytic Detection System Protocol [promega.kr]
- 17. gene-quantification.de [gene-quantification.de]
- 18. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. gene-quantification.de [gene-quantification.de]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 21. promega.com [promega.com]
- 22. benchchem.com [benchchem.com]
- 23. scribd.com [scribd.com]
- 24. B-cell lymphoma 6 and the molecular pathogenesis of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. mdpi.com [mdpi.com]
- 27. Specific peptide interference reveals BCL6 transcriptional and oncogenic mechanisms in B-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ashpublications.org [ashpublications.org]
- 29. Role of the Transcriptional Repressor BCL6 in Allergic Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of BMS-986458 for BCL6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Superior Selectivity Profile of BMS-986458
A key study highlighted that while BMS-986458 potently degrades BCL6 with half-maximal effective concentrations (EC50) in the low nanomolar range, its activity against other proteins is significantly lower.[1] Specifically, the EC50 for degradation of the common CRBN neosubstrates Ikaros (IKZF1), Aiolos (IKZF3), CK1α, GSTP1, and SALL4 was greater than 10 µM.[1] This indicates a selectivity window of over 1000-fold, underscoring the precision of this targeted protein degrader.
| Target Protein | BMS-986458 Degradation EC50 | Cell Lines | Reference |
| BCL6 | 2 nM | SU-DHL-4 | [1] |
| 0.2 nM | OCI-LY-1 | [1] | |
| Ikaros (IKZF1) | >10 µM | Not specified | [1] |
| Aiolos (IKZF3) | >10 µM | Not specified | [1] |
| Casein Kinase 1α (CK1α) | >10 µM | Not specified | [1] |
| Glutathione S-transferase P1 (GSTP1) | >10 µM | Not specified | [1] |
| Sal-like protein 4 (SALL4) | >10 µM | Not specified | [1] |
Mechanism of Action: Targeted Degradation
Caption: Workflow of BMS-986458 mediated BCL6 degradation.
BCL6 Signaling Pathway in Lymphoma
BCL6 is a master transcriptional repressor crucial for the development of germinal center B-cells and is frequently implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL).[6][7] It exerts its oncogenic effects by repressing a multitude of target genes involved in critical cellular processes such as apoptosis, cell cycle arrest, and DNA damage response.[6][7] By suppressing these pathways, BCL6 allows for the rapid proliferation and survival of lymphoma cells.
Key downstream targets of BCL6-mediated repression include the tumor suppressor TP53, the cyclin-dependent kinase inhibitor CDKN1A (p21), and PRDM1 (Blimp-1), a master regulator of plasma cell differentiation.[6][7][8] Inhibition of these genes by BCL6 promotes cell survival and blocks terminal differentiation, contributing to lymphomagenesis.
Caption: Simplified BCL6 signaling pathway in lymphoma and the point of intervention for BMS-986458.
Experimental Protocols
The assessment of BMS-986458's potency and selectivity involves sophisticated cellular and biochemical assays. Below are detailed methodologies for two key experimental approaches.
HiBiT Protein Degradation Assay
The HiBiT assay is a sensitive and quantitative method to measure the degradation of a target protein in live cells.[9][10]
Objective: To determine the dose-dependent degradation of BCL6 induced by BMS-986458.
Methodology:
-
Cell Line Generation: Engineer a lymphoma cell line (e.g., SU-DHL-4, OCI-LY-1) to endogenously express BCL6 fused with the 11-amino-acid HiBiT tag using CRISPR/Cas9 gene editing. This ensures physiological expression levels of the target protein.
-
Cell Culture and Treatment:
-
Culture the HiBiT-BCL6 expressing cells in appropriate media.
-
Seed the cells in a 96-well white-bottom plate.
-
Treat the cells with a serial dilution of BMS-986458 or a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 2, 4, 8, 24 hours) to allow for protein degradation.
-
-
Lysis and Detection:
-
Prepare the Nano-Glo® HiBiT Lytic Detection Reagent containing LgBiT protein and furimazine substrate according to the manufacturer's instructions.
-
Add the detection reagent to each well to lyse the cells and initiate the luminescent reaction. The LgBiT protein will bind to the HiBiT tag on any remaining BCL6, reconstituting a functional NanoLuc® luciferase.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Normalize the luminescence values to the vehicle-treated control wells.
-
Plot the normalized values against the logarithm of the BMS-986458 concentration and fit the data to a four-parameter logistic curve to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify the binding of a compound to its target protein.[11][12][13]
Objective: To measure the affinity of BMS-986458 for BCL6 in a cellular context.
Methodology:
-
Cell Line and Reagent Preparation:
-
Use a cell line (e.g., HEK293) that co-expresses BCL6 fused to the NanoLuc® luciferase (the energy donor) and a fluorescently labeled tracer that binds to BCL6 (the energy acceptor).
-
Prepare a serial dilution of BMS-986458.
-
-
Assay Procedure:
-
Plate the cells in a suitable assay plate.
-
Add the fluorescent tracer to the cells at a concentration near its EC50 for BCL6 binding.
-
Add the different concentrations of BMS-986458 to the wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
BRET Measurement:
-
Add the NanoBRET™ substrate to the wells.
-
Measure the luminescence at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (tracer).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
As BMS-986458 competes with the tracer for binding to BCL6, a decrease in the BRET ratio will be observed with increasing concentrations of the compound.
-
Plot the BRET ratio against the logarithm of the BMS-986458 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in live cells.
-
Conclusion
The available data strongly support that BMS-986458 is a highly selective degrader of BCL6. Its mechanism of action, leveraging the cell's own protein disposal machinery, coupled with its remarkable selectivity for BCL6 over other CRBN neosubstrates, positions it as a promising therapeutic candidate for BCL6-driven malignancies. The detailed experimental protocols provided herein offer a framework for the continued evaluation of this and other targeted protein degraders.
References
- 1. BMS-986458, a CRBN-mediated LDD targeting BCL6 for B-cell NHL treatment | BioWorld [bioworld.com]
- 2. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 3. Paper: BMS-986458 a Potential First-in-Class, Highly Selective, Potent and Well Tolerated BCL6 Ligand Directed Degrader (LDD) Demonstrates Multi-Modal Anti-Tumor Efficacy for the Treatment of B-Cell Non-Hodgkin’s Lymphoma [ash.confex.com]
- 4. BMS-986458: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. B-cell lymphoma 6 and the molecular pathogenesis of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]
Benchmarking E3 Ligase Ligand-linker Conjugate 176: A Comparative Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This publication aims to equip researchers with the necessary data and methodologies to make informed decisions in the design and evaluation of novel protein degraders. We will delve into a comparison of CRBN-recruiting conjugates with those that engage other E3 ligases, such as the von Hippel-Lindau (VHL) E3 ligase, and explore the impact of linker composition on degradation efficiency.
Performance Comparison of E3 Ligase Ligand-linker Conjugates
Direct head-to-head comparisons of E3 ligase ligand-linker conjugates require the synthesis of a series of PROTACs where only the ligand-linker component is varied while the target-binding ligand remains constant. While comprehensive public data for such direct comparisons are limited, we can draw valuable insights from studies that evaluate different PROTACs targeting the same protein. The following tables summarize the performance of various PROTACs, categorized by the recruited E3 ligase and linker type, for the degradation of well-characterized targets such as Bromodomain-containing protein 4 (BRD4).
It is important to note that the degradation efficiency (DC50) and maximal degradation (Dmax) are influenced by the entire PROTAC structure, the target protein's characteristics, and the experimental cell line used.
Table 1: Performance of CRBN-based PROTACs Targeting BRD4
| PROTAC Example | E3 Ligase Ligand | Linker Type | DC50 | Dmax | Cell Line |
| PROTAC 1 | Pomalidomide | PEG | < 1 nM | >90% | Burkitt's lymphoma (BL) cells |
| PROTAC 4 | Lenalidomide | Alkyl | pM range | Not Specified | MV-4-11, MOLM-13, RS4;11 |
| dBET1 | Thalidomide | PEG | ~18 nM | >95% | MV4-11 |
| ARV-825 | Pomalidomide | PEG | < 1 nM | >98% | RS4;11 |
Table 2: Performance of VHL-based PROTACs Targeting BRD4
| PROTAC Example | E3 Ligase Ligand | Linker Type | DC50 | Dmax | Cell Line |
| PROTAC 17 | VH032 | Alkyl/Ether | Low nM range | >90% | Not Specified |
| MZ1 | VH032 | Alkyl | ~25 nM | ~90% | HeLa |
| ARV-771 | VH032 | PEG | < 5 nM | >95% | 22Rv1 |
Table 3: Commercial E3 Ligase Ligand-Linker Conjugates (Illustrative Examples)
| Product Name | E3 Ligase Target | Linker Type | Supplier |
| Pomalidomide-PEG4-NH2 | CRBN | PEG | Various |
| Thalidomide-O-PEG3-C2-COOH | CRBN | PEG | Various |
| (S,R,S)-AHPC-PEG3-N3 | VHL | PEG | Various |
| VH032-PEG4-azide | VHL | PEG | Various |
| Pomalidomide-Alkyl-C4-COOH | CRBN | Alkyl | Various |
| VH285-Alkyl-C5-NH2 | VHL | Alkyl | Various |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the context in which these conjugates operate, the following diagrams illustrate the general mechanism of PROTAC-mediated protein degradation and a typical experimental workflow for their evaluation.
PROTAC-mediated protein degradation pathway.
Experimental workflow for benchmarking E3 ligase ligand-linker conjugates.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of PROTAC performance.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is a fundamental technique to quantify the reduction of a target protein in cells after PROTAC treatment.
a. Cell Culture and Treatment:
-
Seed cells (e.g., a relevant lymphoma cell line for BCL6) in 6-well plates and culture to 70-80% confluency.
-
Prepare serial dilutions of the PROTACs in cell culture medium. A vehicle control (e.g., DMSO) must be included.
-
Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 24 hours).
b. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to remove cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
c. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli buffer and heating.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BCL6) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
NanoBRET/HiBiT Assay for Cellular Target Engagement and Degradation Kinetics
This live-cell assay provides real-time measurement of PROTAC-induced ternary complex formation and protein degradation.
a. Cell Line Preparation:
-
Use a cell line where the target protein is endogenously tagged with a luminescent reporter (e.g., HiBiT) or co-express a target-reporter fusion (e.g., HaloTag-BCL6) and an E3 ligase-reporter fusion (e.g., NanoLuc-CRBN).
b. Assay Procedure (Degradation Kinetics):
-
Seed the engineered cells in a white, opaque 96- or 384-well plate.
-
Add serial dilutions of the PROTACs to the cells.
-
At various time points, add the lytic detection reagent containing the complementary part of the luciferase (LgBiT for HiBiT systems).
-
Measure the luminescence, which is proportional to the amount of tagged protein remaining.
c. Data Analysis:
-
Normalize the luminescence signal to the vehicle control at each time point.
-
Plot the percentage of remaining protein against time for each PROTAC concentration to determine degradation kinetics.
-
To determine the DC50 at a specific time point, plot the percentage of remaining protein against the PROTAC concentration.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of binary and ternary complex formation.
a. Sample Preparation:
-
Purify the target protein, the E3 ligase complex (e.g., CRBN-DDB1), and the PROTAC.
-
Dialyze all components into the same buffer to minimize heat of dilution effects.
b. ITC Experiment:
-
To measure binary binding, titrate the PROTAC into the target protein or the E3 ligase complex.
-
To measure ternary complex formation, pre-saturate the PROTAC with one protein and titrate this complex into the other protein.
-
The heat released or absorbed upon each injection is measured.
c. Data Analysis:
-
Integrate the heat peaks and plot them against the molar ratio of the titrant.
-
Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. This can reveal positive or negative cooperativity in ternary complex formation.
Conclusion
The selection of an E3 ligase ligand-linker conjugate is a critical step in the development of a potent and selective PROTAC. While E3 Ligase Ligand-linker Conjugate 176, as part of BMS-986458, has demonstrated clinical potential in targeting BCL6 by recruiting CRBN, a thorough in-house evaluation against other commercial conjugates is paramount for any new targeted protein degradation project.[1][5] Researchers should consider not only the E3 ligase being recruited (CRBN vs. VHL) but also the nature of the linker (e.g., PEG, alkyl, rigid), as these factors significantly impact the formation of a productive ternary complex and the overall degradation efficiency. The experimental protocols provided herein offer a robust framework for conducting such comparative analyses, enabling the rational design of the next generation of protein-degrading therapeutics.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. BMS-986458: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - American Chemical Society [acs.digitellinc.com]
- 3. Facebook [cancer.gov]
- 4. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 5. ashpublications.org [ashpublications.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of E3 Ligase Ligand-linker Conjugate 176
Disclaimer: Specific safety and disposal information for "E3 Ligase Ligand-linker Conjugate 176" is not publicly available. This name may refer to an internal compound identifier or a novel research chemical without a published Safety Data Sheet (SDS). The following procedures are based on general best practices for the handling and disposal of potent, novel research compounds and structurally related molecules, such as PROTACs and E3 ligase ligands like thalidomide (B1683933) and lenalidomide (B1683929). It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the supplier's SDS for specific guidance. Treat all uncharacterized substances as potentially hazardous.
The proper disposal of this compound, a component used in the synthesis of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs), is crucial for laboratory safety and environmental protection. Given the potent biological activity of such molecules, a rigorous and well-documented disposal plan is essential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the waste generated from the use of this and similar compounds.
Quantitative Data Summary for Related Compounds
In the absence of specific data for this compound, the following table summarizes key safety and disposal information for related E3 ligase ligands, lenalidomide and thalidomide, to inform a conservative approach to waste management.
| Parameter | Lenalidomide | Thalidomide | General Guidance for Novel Compounds |
| Primary Hazards | May damage fertility or the unborn child. Causes damage to organs through prolonged or repeated exposure.[1][2][3][4] | Toxic if swallowed. Harmful in contact with skin. May damage fertility or the unborn child.[5][6] | Treat as highly potent and toxic. Assume all uncharacterized hazards are present.[7] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[1][3] | Wear protective gloves, protective clothing, eye protection, and face protection.[5][6] | Chemical-resistant gloves, lab coat, and safety goggles are mandatory. A fume hood should be used when handling the solid or preparing solutions.[2] |
| Recommended Disposal Method | Dispose of contents/container to an approved waste disposal plant.[2][3] Dissolve or mix with a combustible solvent and burn in a chemical incinerator.[1] | Offer surplus and non-recyclable solutions to a licensed disposal company. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator.[8] | Segregate as hazardous chemical waste. Arrange for disposal through a licensed professional waste disposal service.[9][10] |
| Container for Disposal | Keep in suitable, closed containers for disposal.[1] | Keep in suitable, closed containers for disposal. | Use chemically compatible, sealed, and clearly labeled waste containers.[7][10] |
Experimental Protocol: Step-by-Step Disposal of this compound Waste
This protocol outlines the procedure for the safe disposal of solid waste and contaminated labware.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Before handling any waste, ensure you are wearing appropriate PPE: a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a common choice, but check compatibility).
-
All waste handling and segregation should be performed within a certified chemical fume hood to minimize inhalation exposure.
2. Waste Segregation:
-
Solid Waste: Collect all disposable materials contaminated with this compound, such as weighing paper, pipette tips, and gloves, in a dedicated, clearly labeled hazardous waste bag or container.
-
Liquid Waste: Collect all solutions containing the conjugate in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container.
-
Empty Containers: The original container of the conjugate, even if empty, should be treated as hazardous waste and not disposed of in regular trash.[9]
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"[7]
-
The full chemical name: "this compound" (avoid abbreviations).
-
The primary hazards (e.g., "Toxic," "Potentially Teratogenic"). If unknown, state "Hazards Not Fully Known."[7]
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
4. Storage of Waste:
-
Store the sealed waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used to prevent spills.
-
Do not accumulate large quantities of waste. Follow your institution's guidelines for the maximum volume and time allowed for waste accumulation.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS team with all available information about the compound.
-
Do not attempt to dispose of the chemical waste down the drain or in the regular trash.[10][11]
Mandatory Visualizations
Logical Workflow for Disposal of this compound
Caption: Disposal workflow for this compound.
This structured approach ensures that all personnel are aware of the potential hazards and follow a safe and compliant procedure for the disposal of this compound and similar potent research compounds.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. ubpbio.com [ubpbio.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. odu.edu [odu.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
